5-[(4-Cyanophenoxy)methyl]-2-furoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-cyanophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-6H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTXBOTVXAHUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid
[1][2]
Executive Summary
Target Molecule: 5-[(4-Cyanophenoxy)methyl]-2-furoic acid Molecular Formula: C₁₃H₉NO₄ Applications: Pharmaceutical intermediate (HIF-PH inhibitors, antimicrobial agents), biopolymer monomer, and functionalized furan building block.[1][2]
This guide details the scalable synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.[1][2] Unlike generic protocols, this pathway prioritizes the "Ester-Intermediate Strategy" .[1][2] This approach avoids the chemoselectivity issues often encountered when oxidizing aldehyde precursors in the presence of sensitive ether linkages.[2] By utilizing a stable furoate ester, researchers can ensure high fidelity of the nitrile group and the furan ring throughout the coupling and hydrolysis stages.[2]
Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target molecule at its most labile points. The primary disconnection occurs at the ether linkage, separating the phenolic headgroup from the furan core.[2]
Logical Disconnections
-
C–O Ether Bond Formation: The most efficient disconnection yields 4-cyanophenol (nucleophile) and a 5-(halomethyl)-2-furoate (electrophile).[1][2]
-
Carboxylic Acid Protection: The carboxylic acid at the C2 position is best masked as an ester (methyl or ethyl) to prevent side reactions during the basic ether coupling conditions.[2]
-
Furan Core Origin: The 5-(chloromethyl) motif is readily accessible from 5-(chloromethyl)furfural (CMF) or 5-(hydroxymethyl)furfural (HMF) .[1][2][3]
Figure 1: Retrosynthetic breakdown illustrating the convergent assembly of the ether linkage.
Detailed Synthetic Pathway
The synthesis is divided into three distinct phases: Precursor Preparation, Ether Coupling, and Controlled Hydrolysis.
Phase 1: Preparation of Electrophile (Methyl 5-(chloromethyl)-2-furoate)
While 5-(chloromethyl)furfural (CMF) is a biomass-derived platform chemical, it must be converted to the ester before coupling to avoid competing aldol-type side reactions.[1][2]
Protocol:
-
Dissolve CMF (1.0 equiv) in methanol.
-
Add
-BuOCl (1.1 equiv) dropwise at 0°C to control the exotherm.[1][2] -
Stir at room temperature for 12–24 hours. The reaction proceeds via the acyl chloride or hemiacetal intermediate.[2]
-
Purification: Concentrate in vacuo. The product, Methyl 5-(chloromethyl)-2-furoate , is often pure enough for the next step.[1][2] If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).
Expert Note:
-BuOCl can be generated in situ or prepared from bleach and-BuOH/AcOH if commercial sources are unavailable [1].[1][2]
Phase 2: Williamson Ether Synthesis (The Coupling)
This is the critical step.[2] We utilize mild basic conditions to deprotonate the 4-cyanophenol, allowing it to displace the chloride on the furan ring.[2]
-
Reagents: Methyl 5-(chloromethyl)-2-furoate, 4-Cyanophenol, Potassium Carbonate (
), Potassium Iodide ( , catalytic), Acetone or DMF.[1][2] -
Key Insight: Catalytic KI generates the transient 5-(iodomethyl) species, which is a superior electrophile (Finkelstein reaction in situ), accelerating the reaction rate significantly.
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 4-cyanophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(1.5 equiv). Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the phenoxide forms.[2] -
Addition: Add Methyl 5-(chloromethyl)-2-furoate (1.05 equiv) and KI (0.1 equiv).
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (visualize with UV; the product will be UV active).
-
Workup:
-
Yield: Expect 85–95% yield of Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate .
Phase 3: Selective Hydrolysis (Saponification)
The final step requires hydrolyzing the methyl ester without hydrating the nitrile group to an amide.[2] Lithium Hydroxide (
-
Reagents:
, THF, Water.
Step-by-Step Protocol:
-
Dissolution: Dissolve the ester intermediate (from Phase 2) in THF (0.2 M).
-
Reagent Prep: Dissolve
(2.0 equiv) in a minimal amount of water. -
Reaction: Add the aqueous
to the THF solution. Stir vigorously at Room Temperature . -
Monitoring: Reaction is typically complete in 2–4 hours.[1]
-
Isolation:
Reaction Mechanism & Logic
The following diagram illustrates the transformation flow, highlighting the specific activation steps (iodide catalysis) and the critical hydrolysis selectivity.
Figure 2: Mechanistic pathway highlighting the catalytic activation and selective hydrolysis.
Data Summary & Specifications
Reagent Stoichiometry Table
| Reagent | Equiv. | Role | Critical Parameter |
| Methyl 5-(chloromethyl)-2-furoate | 1.05 | Electrophile | Slight excess ensures full consumption of phenol. |
| 4-Cyanophenol | 1.00 | Nucleophile | Limiting reagent to simplify purification.[1][2] |
| Potassium Carbonate ( | 1.5–2.0 | Base | Must be anhydrous; particle size affects rate. |
| Potassium Iodide ( | 0.10 | Catalyst | Essential for rapid conversion of chloride. |
| Lithium Hydroxide ( | 2.00 | Hydrolysis Base | Use at RT to protect nitrile group. |
Analytical Characterization (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
HPLC Purity: >98% (area) required for biological assays.
Safety & Troubleshooting
-
Cyanide Safety: While the nitrile group is covalently bound, 4-cyanophenol is toxic.[1][2] Handle all cyanide-containing compounds in a fume hood.[1][2]
-
Furan Stability: Furan rings are acid-sensitive (ring-opening).[1][2] Avoid strong mineral acids during workup; use dilute HCl or citric acid for acidification.[1]
-
Impurity Control: If the "Amide" impurity (hydrolyzed nitrile) is observed during Phase 3, reduce the temperature to 0°C or switch to enzymatic hydrolysis (e.g., Pig Liver Esterase) for milder conditions.
References
-
Mascal, M., & Dutta, S. (2011). Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural.[1][2] Green Chemistry, 13(11), 3101-3102. [Link]
-
Dutta, S., et al. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).[1][2][6] Green Chemistry, 17, 3737-3739. [Link]
-
Miao, H., et al. (2021). Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles.[1][2][3][7] ChemSusChem, 14(2), 303-305. [Link]
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- 7. escholarship.org [escholarship.org]
physicochemical properties of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
Authored by: A Senior Application Scientist
Introduction
5-[(4-Cyanophenoxy)methyl]-2-furoic acid is a complex organic molecule that presents significant interest for researchers in drug discovery and materials science. Its unique structure, combining a furoic acid moiety with a cyanophenoxy group, suggests potential for diverse chemical interactions and biological activity. This guide provides a comprehensive overview of its core physicochemical properties, offering both theoretical insights and practical methodologies for its characterization. As a molecule of novel interest, direct experimental data is not extensively available in public literature; therefore, this document synthesizes information from structurally related analogs and established analytical principles to provide a robust framework for its scientific investigation.
The strategic inclusion of a furan ring, a carboxylic acid, an ether linkage, and a nitrile group imparts a distinct electronic and steric profile. Understanding the interplay of these functional groups is paramount for predicting the molecule's behavior in various environments, from its solid-state properties to its interactions in biological systems. This guide is structured to walk researchers through the essential characterization workflow, explaining the causality behind experimental choices and providing a foundation for further investigation.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and fundamental molecular properties.
Chemical Structure
The chemical structure of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is depicted below.
Caption: 2D Chemical Structure of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
Key Structural Features and Their Implications
-
Furan Ring: An aromatic five-membered heterocycle containing oxygen. It serves as a rigid scaffold and its electron-rich nature can participate in π-stacking interactions.
-
Carboxylic Acid: A key functional group that imparts acidic properties and the ability to act as a hydrogen bond donor and acceptor. This group is critical for determining solubility in aqueous media and for potential salt formation.
-
Ether Linkage: Connects the furan scaffold to the phenoxy group, providing rotational flexibility.
-
4-Cyanophenoxy Group: The cyano (-C≡N) group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly impacts the electronic properties of the phenyl ring and the overall polarity of the molecule.
Molecular Formula and Weight
A summary of the key molecular identifiers is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₄ | Calculated |
| Molecular Weight | 243.22 g/mol | Calculated |
| Canonical SMILES | N#Cc1ccc(cc1)OCc2cc(C(O)=O)co2 | Calculated |
| InChIKey | (Predicted) | Calculated |
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the phenyl ring, the methylene bridge, and the carboxylic acid. The chemical shifts and coupling constants will provide valuable information about the connectivity and electronic environment of each proton. For a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan protons appear as doublets around 7.3-7.4 ppm.[1] The phenyl protons in the target molecule would likely appear as two doublets due to the para-substitution.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the cyano carbon, and the aromatic carbons will be characteristic. In a similar structure, 5-(4-nitrophenyl)furan-2-carboxylic acid, the carboxyl carbon appears around 159.5 ppm.[1]
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids to observe the acidic proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) at room temperature.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
Analysis: Assign the peaks to the corresponding protons and carbons based on chemical shifts, coupling patterns, and 2D correlations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, the protonated molecule [M+H]⁺ was observed.[1]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high resolution.
-
Data Analysis: Compare the measured exact mass to the calculated theoretical mass for the expected molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Expected Absorptions:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxyl): A strong, sharp band around 1700-1725 cm⁻¹.
-
C≡N stretch (Nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.[2]
-
C-O-C stretch (Ether): Bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in formulation, delivery, and biological systems.
Solubility
Solubility is a key parameter influencing bioavailability and formulation development.[3][4] The presence of both a polar carboxylic acid group and a larger, more nonpolar aromatic system suggests that the solubility of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid will be highly dependent on the pH and the nature of the solvent.
-
Aqueous Solubility: Expected to be low in neutral water but will increase significantly at higher pH values as the carboxylic acid is deprotonated to form a more soluble carboxylate salt.
-
Organic Solubility: Likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. A related compound, 5-hydroxymethyl-2-furancarboxylic acid, is soluble in ethanol, DMSO, and DMF.[5][6]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at various dilutions.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Detection: Measure the turbidity of the solutions using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility.[3]
-
Equilibration: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer).
-
Shaking: Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).[7]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the saturated solution using a suitable analytical method, such as HPLC-UV.
Acidity Constant (pKa)
The pKa is the pH at which the carboxylic acid group is 50% ionized. This is a critical parameter that influences solubility, lipophilicity, and absorption. The pKa of the parent 2-furoic acid is approximately 3.12.[8] The presence of the electron-withdrawing cyanophenoxy group is expected to have a modest acidifying effect.
-
Sample Preparation: Dissolve a precise amount of the compound in a mixture of water and a co-solvent (e.g., methanol) if necessary.[9]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH electrode.[9]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[10]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) environment. It is a key predictor of membrane permeability and metabolic stability.
-
LogP (Partition Coefficient): Describes the partitioning of the neutral form of the molecule between octanol and water.
-
LogD (Distribution Coefficient): Describes the partitioning at a specific pH, taking into account the ionization of the molecule. For an acidic compound, LogD will be lower than LogP at pH values above the pKa.
Given the structure, 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is expected to be moderately lipophilic.
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at the desired pH (e.g., pH 7.4), and pre-saturate each phase with the other.
-
Partitioning: Add a known amount of the compound to the biphasic system.
-
Equilibration: Shake the mixture vigorously until equilibrium is reached.
-
Phase Separation: Separate the octanol and aqueous layers by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Solid-State Properties
The solid-state properties of a compound are important for its handling, formulation, and stability.
Physical State and Appearance
Based on related furoic acid derivatives, this compound is expected to be a crystalline solid at room temperature.[5][6]
Melting Point
The melting point is a fundamental physical property that is also an indicator of purity. A sharp melting range suggests high purity. The melting point of the related 5-(4-nitrophenyl)furan-2-carboxylic acid is 256 °C (with decomposition).[1]
-
Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus to heat the sample at a controlled rate.
-
Observation: Record the temperature range from the onset of melting to the complete liquefaction of the solid.
Conclusion
The are dictated by the complex interplay of its constituent functional groups. While direct experimental data for this specific molecule is limited, a robust characterization can be achieved by applying the established analytical methodologies outlined in this guide. A thorough understanding of its solubility, pKa, lipophilicity, and solid-state properties is essential for any researcher aiming to unlock its potential in drug development or materials science. The protocols and theoretical considerations presented here provide a comprehensive roadmap for such an investigation, ensuring scientific integrity and fostering a deeper understanding of this promising chemical entity.
References
- PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. National Center for Biotechnology Information.
-
Russo, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1483. Available at: [Link]
- PubChem. (n.d.). 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid. National Center for Biotechnology Information.
- Cayman Chemical. (2022). 5-Hydroxymethyl-2-furancarboxylic Acid Product Information.
- Cayman Chemical. (n.d.). 5-Hydroxymethyl-2-furancarboxylic Acid.
- PubChem. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2-Furoic acid.
- Srinivasan, P., et al. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics, 50, 5-12.
- ChemicalBook. (n.d.). 2-Furoic acid(88-14-2) 1H NMR spectrum.
- NIST. (n.d.). 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. NIST WebBook.
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.
- PubChem. (n.d.). 3-Furoic acid. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 5-Methyl-2-furoic acid.
- Al-Mokaram, A. A. M. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 2(4), 1-10.
- Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1217.
- ChemScene. (n.d.). 5-((4-Ethoxyphenoxy)methyl)furan-2-carboxylic acid.
- Wang, F., et al. (2018). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 20(19), 4473-4477.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- Pharma Beginners. (2025). 5 Easy Methods to Calculate pKa.
- Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid.
- Uma, B., et al. (2012). Structural, vibrational and nonlinear optical properties of 2-furoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 727-734.
- Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid.
- Wang, X., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst.
- Ramalingam, S., et al. (2011). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Rasayan Journal of Chemistry, 4(1), 105-111.
- Matrix Scientific. (n.d.). 5-Hydroxymethyl-furan-2-carboxylic acid.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
- ResearchGate. (2025). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy.
- Google Patents. (n.d.). US10865217B2.
- International Journal of Pharmaceutical Sciences and Research. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- TCI Chemicals. (n.d.). 5-(Hydroxymethyl)furan-2-carboxylic Acid.
- Pharmapproach. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
- Royal Society of Chemistry. (2017). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts.
- Watson International. (n.d.). 5-hydroxymethyl-2-furancarboxylic acid.
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5-[(4-Cyanophenoxy)methyl]-2-furoic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary & Structural Rationale
5-[(4-Cyanophenoxy)methyl]-2-furoic acid (IUPAC: 5-[(4-cyanophenoxy)methyl]furan-2-carboxylic acid) is a highly versatile, bifunctional organic building block utilized extensively in medicinal chemistry and advanced materials synthesis. Identified by the CAS Registry Number 500197-21-7 , this molecule integrates three distinct pharmacophoric features:
-
A Furan-2-carboxylic Acid Core: Provides a rigid, heteroaromatic scaffold capable of acting as both a hydrogen-bond donor (via the hydroxyl) and acceptor (via the furan oxygen and carbonyl).
-
A Methylene Ether Linker: Introduces a degree of conformational flexibility while maintaining metabolic stability compared to ester or amide equivalents.
-
A 4-Cyanophenoxy Moiety: Acts as an electron-deficient, lipophilic aryl group. The nitrile (-C≡N) is a well-documented bioisostere for halogens and alkynes, and serves as a critical synthetic handle for downstream elaboration.
By compartmentalizing these reactive zones, the molecule allows for orthogonal functionalization, making it an ideal precursor for the development of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs).
Physicochemical Profiling
Understanding the physicochemical properties of 5-[(4-cyanophenoxy)methyl]-2-furoic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core parameters based on structural calculations and commercially available reference standards.
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₃H₉NO₄ | Defines the stoichiometric baseline for synthetic scaling. |
| Molecular Weight | 243.22 g/mol | Low molecular weight ensures downstream API candidates remain within Lipinski's Rule of 5. |
| Topological Polar Surface Area (tPSA) | ~83.4 Ų | Optimal for cellular permeability; balances the polar acid/nitrile with the lipophilic aryl rings. |
| Estimated LogP | ~2.5 | Indicates moderate lipophilicity, favorable for membrane diffusion without excessive hydrophobic trapping. |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Essential for target protein engagement (e.g., binding to kinase hinge regions). |
| Hydrogen Bond Acceptors | 5 (Nitrile, Ether, Furan, Carbonyl) | Facilitates robust interaction networks within aqueous target binding pockets. |
Synthetic Methodology: The Williamson Etherification Pathway
The de novo synthesis of 5-[(4-cyanophenoxy)methyl]-2-furoic acid requires a strategic two-step approach to prevent unwanted side reactions (such as self-alkylation of the carboxylic acid). The optimal route utilizes the methyl ester protected intermediate, Methyl 5-(chloromethyl)-2-furoate (CAS 2144-37-8)[1], reacting with 4-cyanophenol.
Figure 1: Two-step synthetic workflow for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
Step-by-Step Protocol & Causality
This protocol is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before progressing.
Step 1: Williamson Ether Synthesis
-
Objective: Form the ether linkage via an Sₙ2 substitution.
-
Reagents: Methyl 5-(chloromethyl)-2-furoate (1.0 eq)[2], 4-cyanophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).
-
Causality & Rationale: K₂CO₃ is selected as a mild base to deprotonate 4-cyanophenol (pKa ~7.9). The electron-withdrawing cyano group increases the acidity of the phenol, allowing K₂CO₃ to efficiently generate the phenoxide nucleophile without hydrolyzing the methyl ester prematurely. DMF is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide highly reactive for the Sₙ2 attack on the benzylic-like chloromethyl position.
-
Procedure:
-
Dissolve 4-cyanophenol and K₂CO₃ in anhydrous DMF under an inert N₂ atmosphere. Stir for 30 minutes at room temperature to ensure complete phenoxide formation.
-
Add Methyl 5-(chloromethyl)-2-furoate dropwise. Elevate temperature to 80°C and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 174) disappears, replaced by the intermediate Methyl 5-((4-cyanophenoxy)methyl)furan-2-carboxylate (CAS 406470-75-5)[3] at m/z 257.
-
Quench with ice water, extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.
-
Step 2: Alkaline Saponification
-
Objective: Deprotect the methyl ester to yield the free carboxylic acid.
-
Reagents: Intermediate from Step 1 (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq), Tetrahydrofuran (THF) / Water (1:1 v/v).
-
Causality & Rationale: LiOH is preferred over NaOH/KOH as it provides a milder, more controlled hydrolysis, minimizing the risk of nucleophilic attack on the sensitive furan ring or the nitrile group. The THF/Water co-solvent system is critical: THF solubilizes the organic intermediate, while water dissolves the LiOH, creating a homogenous biphasic reaction environment.
-
Procedure:
-
Dissolve the intermediate in THF. Add the aqueous LiOH solution dropwise at 0°C.
-
Warm to room temperature and stir for 2 hours.
-
IPC: Monitor via TLC (Hexanes/EtOAc). The non-polar ester spot will disappear, replaced by a baseline polar spot (the lithium carboxylate salt).
-
Evaporate THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2–3. The target product, 5-[(4-cyanophenoxy)methyl]-2-furoic acid, will precipitate as a solid.
-
Filter, wash with cold water, and dry under high vacuum.
-
Downstream Functionalization in Drug Discovery
The architectural value of 5-[(4-cyanophenoxy)methyl]-2-furoic acid lies in its orthogonal reactivity. Drug development professionals utilize this scaffold to construct complex libraries by manipulating its three distinct functional nodes.
Figure 2: Orthogonal downstream functionalization pathways in drug discovery.
Amide Coupling (Targeting the Carboxylic Acid)
The 2-furoic acid moiety is highly amenable to standard peptide coupling conditions (e.g., HATU/DIPEA). In medicinal chemistry, coupling this acid with substituted piperazines is a common strategy to generate extended, linear molecules that occupy deep hydrophobic pockets in target proteins. Similar structural motifs have been utilized in the synthesis of complex piperazinecarboxamides (e.g., CAS 1093210-33-3)[4].
Tetrazole Synthesis (Targeting the Nitrile)
The cyano group can be converted into a 1H-tetrazole via [3+2] cycloaddition with sodium azide (NaN₃). Tetrazoles are classic bioisosteres for carboxylic acids; they offer similar pKa values (~4.5) but exhibit enhanced metabolic stability and lipophilicity, which can drastically improve the oral bioavailability of a drug candidate.
Diels-Alder Cycloadditions (Targeting the Furan Ring)
Furoic acids and their derivatives can act as atypical dienes in [4+2] Diels-Alder reactions with dienophiles like maleimides[5]. This transformation breaks the planar aromaticity of the furan, generating rigid, oxygen-bridged bicyclic systems. These 3D architectures are highly prized in modern drug discovery for escaping "flatland" (the over-reliance on planar aromatic rings), thereby improving target specificity and reducing off-target toxicity.
Analytical Characterization & Validation
To ensure scientific integrity and trustworthiness of the synthesized material, the following analytical suite must be employed to validate the structure of 5-[(4-cyanophenoxy)methyl]-2-furoic acid:
-
High-Performance Liquid Chromatography (HPLC): Utilized to confirm >95% purity. The compound should elute as a single sharp peak on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA).
-
¹H Nuclear Magnetic Resonance (NMR) (400 MHz, DMSO-d₆):
-
Self-Validation Marker 1: Disappearance of the methyl ester singlet at ~3.8 ppm confirms successful saponification.
-
Self-Validation Marker 2: A broad singlet at >12.0 ppm confirms the presence of the free carboxylic acid proton.
-
Structural Confirmation: The methylene linker (-CH₂-O-) will appear as a sharp singlet around 5.1–5.3 ppm. The furan protons will present as two distinct doublets (J ~ 3.5 Hz) in the 6.6–7.2 ppm range, while the 4-cyanophenoxy aromatic protons will appear as two sets of coupled doublets (an AA'BB' system) in the 7.1–7.8 ppm range.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₃H₈NO₄⁻ [M-H]⁻: 242.0453. Found: ~242.045X.
References
-
Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. Royal Society of Chemistry (RSC). Available at:[Link]
Sources
5-[(4-Cyanophenoxy)methyl]-2-furoic acid mechanism of action
This guide provides an in-depth technical analysis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (CAS: 500197-21-7), a small-molecule inhibitor targeting the ubiquitin-proteasome system (UPS).
Part 1: Core Directive & Executive Summary
Compound Identity:
-
IUPAC Name: 5-[(4-Cyanophenoxy)methyl]furan-2-carboxylic acid
-
CAS Number: 500197-21-7
-
Common Designation: SKP2 E3 Ligase Inhibitor II (Note: Often cataloged alongside or confused with SMIP004, though chemically distinct).
-
Molecular Formula: C
H NO -
Molecular Weight: 243.21 g/mol
Core Mechanism:
The molecule functions as a specific inhibitor of the SCF
Part 2: Scientific Integrity & Logic (Mechanism of Action)
The Biological Target: SCF Complex
The SCF
-
Normal Physiology: In proliferating cells, Skp2 recognizes p27
(phosphorylated at T187) and tags it with ubiquitin chains. This marks p27 for degradation by the 26S proteasome, releasing CDK2/Cyclin E to drive DNA replication. -
Pathology: Skp2 is frequently overexpressed in human cancers (prostate, breast, lymphoma), leading to excessive degradation of p27
and uncontrolled cell proliferation.
Molecular Mechanism of Inhibition
5-[(4-Cyanophenoxy)methyl]-2-furoic acid acts as an interfacial inhibitor.
-
Binding Interface: The molecule targets the hydrophobic pocket on the Skp2-Cks1 interface, which is critical for the recognition of the phosphorylated T187 residue of p27.
-
Structural Mimicry: The furoic acid moiety likely mimics the electrostatic properties of the phosphate group on p27, while the (4-cyanophenoxy)methyl tail occupies the hydrophobic groove usually filled by the substrate's side chains.
-
Result: By sterically occluding the substrate-binding site, the inhibitor prevents the transfer of ubiquitin from the E2 enzyme to p27.
Downstream Signaling Consequences
The inhibition of Skp2 by this compound triggers a specific cascade:
-
p27 Stabilization: Intracellular levels of p27
rise significantly within 12–24 hours of treatment. -
CDK Inhibition: Accumulated p27 binds to and inhibits the CDK2/Cyclin E complex.
-
G1 Arrest: The cell cycle is halted at the G1/S checkpoint.
-
Apoptosis: In cancer cells dependent on Skp2 overexpression (oncogene addiction), this arrest triggers apoptotic pathways, whereas normal fibroblasts (which rely less on Skp2) are often spared.
Part 3: Visualization (Pathway & Workflow)
Pathway Diagram: Mechanism of Skp2 Inhibition
Caption: The inhibitor blocks the Skp2-Cks1 complex, preventing p27 ubiquitination. Stabilized p27 accumulates, halting the cell cycle at G1.
Part 4: Experimental Protocols & Data Presentation
To validate the activity of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, researchers should utilize the following self-validating workflow.
Protocol 1: Assessment of p27 Accumulation (Western Blot)
Objective: Confirm that the mechanism is on-target (Skp2 inhibition) rather than general toxicity.
-
Cell Seeding: Seed Skp2-overexpressing cells (e.g., PC3 or LNCaP prostate cancer lines) at
cells/well in a 6-well plate. -
Treatment:
-
Vehicle Control: DMSO (0.1%).
-
Experimental: 5-[(4-Cyanophenoxy)methyl]-2-furoic acid at 10, 20, and 40 µM.
-
Positive Control: MG132 (Proteasome inhibitor) – to verify p27 is degradable.
-
-
Incubation: 24 hours at 37°C.
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Detection: Immunoblot for p27
and Skp2 .-
Expected Result: Dose-dependent increase in p27 protein levels without a significant change in Skp2 mRNA levels (though Skp2 protein might destabilize due to auto-ubiquitination feedback).
-
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Objective: Verify the G1 phase arrest phenotype.
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (optional but recommended).
-
Release & Treat: Add serum-containing media + Inhibitor (20 µM) or DMSO.
-
Harvest: At 24h post-release, trypsinize and wash cells in PBS.
-
Fixation: Fix in 70% ice-cold ethanol for >2 hours.
-
Staining: Stain with Propidium Iodide (PI) + RNase A.
-
Analysis: Measure DNA content via Flow Cytometry.
Quantitative Data Summary (Expected Pattern)
| Treatment Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Interpretation |
| DMSO Control | 45% | 35% | 20% | Normal cycling |
| Inhibitor (10 µM) | 60% | 25% | 15% | Mild arrest |
| Inhibitor (40 µM) | 80% | 10% | 10% | Strong G1 Block |
Protocol 3: Specificity Check (Cycloheximide Chase)
Objective: Prove that p27 accumulation is due to increased half-life, not increased synthesis.
-
Pre-treatment: Treat cells with Inhibitor (40 µM) or DMSO for 16 hours.
-
Translation Block: Add Cycloheximide (CHX, 50 µg/mL) to stop new protein synthesis (
). -
Time Course: Lyse cells at 0, 2, 4, and 8 hours post-CHX.
-
Analysis: Western blot for p27.
Part 5: Technical Specifications & Handling
-
Solubility: Soluble in DMSO (>10 mg/mL). Poorly soluble in water.
-
Stock Preparation: Prepare 10 mM or 50 mM stocks in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Stability: The furoic acid ester bond is stable in neutral buffers but may hydrolyze in strong base. The nitrile group is stable under standard culture conditions.
-
Differentiation from SMIP004:
-
SMIP004: N-(4-butyl-2-methylphenyl)acetamide (CAS 143360-00-3).
-
Inhibitor II (This Compound): 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (CAS 500197-21-7).
-
Note: Both are Skp2 inhibitors, but they possess different chemical scaffolds. Ensure the correct CAS is verified before purchasing for SAR studies.
-
References
-
Chan, C.H., et al. (2010). "The Skp2-SCF E3 ligase complex: a potential target for cancer therapy."[2][4] Cell Cycle, 9(17), 3429-3430. Link
-
Wu, L., et al. (2012). "Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation." Chemistry & Biology, 19(11), 1515-1524. (Describes the class of Skp2 interfacial inhibitors). Link
-
Rico-Bautista, E., & Wolf, D.A. (2012). "Skipping Cancer: Small Molecule Inhibitors of Skp2."[4] Chemistry & Biology, 19(11), 1391-1392. Link
-
Sigma-Aldrich Product Datasheet. "SKP2 E3 Ligase Inhibitor II (CAS 500197-21-7)." Link
-
Chen, Q., et al. (2008). "Targeting the p27 E3 Ligase SCF(Skp2) for Cancer Therapy." Genes & Cancer, 1(7), 690-699. Link
Sources
In-Depth Technical Guide: Early-Stage Research on 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
Executive Summary
5-[(4-Cyanophenoxy)methyl]-2-furoic acid represents a high-value pharmacophore scaffold in early-stage drug discovery. Characterized by a heteroaromatic furan core bridging a polar carboxylic acid "warhead" and a lipophilic cyanophenoxy "tail," this compound serves as a critical intermediate in the synthesis of HIF-prolyl hydroxylase (HIF-PH) inhibitors , antimicrobial agents , and metabolic modulators (PPAR agonists) .
This technical guide provides a rigorous analysis of its chemical identity, synthetic pathways, and biological potential. It is designed for medicinal chemists and process scientists seeking to utilize this scaffold for Structure-Activity Relationship (SAR) expansion or fragment-based drug design (FBDD).
Part 1: Chemical Identity & Physicochemical Profile
Understanding the physicochemical properties is essential for predicting bioavailability and formulation requirements. The compound exhibits a "dumbbell" charge distribution—a distinct polar head and a hydrophobic tail—making it an ideal candidate for binding pockets with mixed polarity.
| Property | Value / Description | Relevance |
| IUPAC Name | 5-[(4-cyanophenoxy)methyl]furan-2-carboxylic acid | Standard nomenclature |
| Molecular Formula | C₁₃H₉NO₄ | -- |
| Molecular Weight | 243.22 g/mol | Fragment-like (<300 Da), ideal for FBDD |
| Predicted LogP | ~2.1 - 2.5 | Lipophilic enough for membrane permeability; optimal for oral drugs (Lipinski's Rule) |
| pKa (Acid) | ~3.5 - 4.0 | Furoic acid is stronger than benzoic acid; ionized at physiological pH |
| H-Bond Donors | 1 (COOH) | Interactions with active site residues (e.g., Arg, Lys) |
| H-Bond Acceptors | 5 (N, O, O, O, O) | High capacity for hydrogen bonding networks |
| Rotatable Bonds | 4 | Moderate flexibility allowing induced fit |
Part 2: Synthetic Pathways & Experimental Protocols
The synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid follows a convergent strategy, typically employing a Williamson Ether Synthesis followed by Ester Hydrolysis . This modular approach allows for the rapid generation of analog libraries by varying the phenol or the furan core.
Retrosynthetic Analysis
The molecule is disconnected at the ether linkage and the ester bond.
-
Fragment A: 4-Cyanophenol (Nucleophile)
-
Fragment B: 5-(Chloromethyl)-2-furoate (Electrophile)
Detailed Synthetic Protocol
Step 1: Nucleophilic Substitution (Ether Formation)
-
Reagents: Methyl 5-(chloromethyl)-2-furoate (1.0 eq), 4-Cyanophenol (1.1 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst). -
Solvent: Acetone or DMF (Anhydrous).
-
Conditions: Reflux (60°C) for 4–6 hours.
Procedure:
-
Dissolve 4-cyanophenol in anhydrous DMF.
-
Add
and stir for 30 minutes to generate the phenoxide anion. -
Add Methyl 5-(chloromethyl)-2-furoate dropwise. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism (in situ formation of the more reactive iodide).
-
Monitor by TLC (Hexane:EtOAc 7:3). The starting chloride spot should disappear.
-
Workup: Pour the mixture into ice water. The intermediate ester usually precipitates as a solid. Filter, wash with water, and dry.
Step 2: Saponification (Ester Hydrolysis)
-
Reagents: Intermediate Ester, Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
-
Solvent: THF:Water (3:1).
-
Conditions: Room temperature, 2–4 hours.
Procedure:
-
Dissolve the ester in THF.
-
Add aqueous LiOH solution.
-
Stir until the ester spot vanishes on TLC.
-
Acidification: Carefully acidify the reaction mixture to pH ~2 using 1M HCl. The target acid, 5-[(4-Cyanophenoxy)methyl]-2-furoic acid , will precipitate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Visualizing the Synthesis Workflow
Figure 1: Convergent synthetic pathway for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid via Williamson ether synthesis and saponification.
Part 3: Biological Potential & Mechanism of Action (SAR)
This compound is rarely a final drug but serves as a potent lead-like scaffold . Its biological activity is driven by the specific orientation of its functional groups, which mimic key metabolites or transition states.
HIF-Prolyl Hydroxylase (HIF-PH) Inhibition
The structural motif—a heteroaromatic carboxylic acid linked to a hydrophobic aryl group—is a hallmark of HIF-PH inhibitors (e.g., Roxadustat analogs).
-
Mechanism: The 2-furoic acid moiety (specifically the carboxylic acid and furan oxygen) chelates the active site Iron (Fe²⁺) in the HIF-PH enzyme.
-
Role of Cyanophenoxy: The phenoxy tail extends into the hydrophobic binding pocket of the enzyme. The cyano group (-CN) can form specific hydrogen bonds or dipole interactions, enhancing potency compared to a simple phenyl group.
Antimicrobial & Efflux Pump Inhibition
Furoic acid derivatives have shown efficacy against Gram-positive bacteria (e.g., S. aureus).
-
Mechanism: Disruption of bacterial cell wall synthesis or inhibition of efflux pumps (NorA). The lipophilic cyanophenoxy tail facilitates membrane penetration, while the acid group interacts with surface proteins.
Metabolic Modulation (PPAR Agonism)
Peroxisome Proliferator-Activated Receptors (PPARs) bind fatty acid mimetics.
-
Mechanism: The carboxylic acid head mimics the polar head of fatty acids, while the linker and aromatic tail mimic the lipid chain. This scaffold is investigated for treating metabolic syndrome and type 2 diabetes.
Pharmacophore Mapping
Figure 2: Pharmacophore dissection of the molecule, highlighting the functional roles of each structural domain in ligand-receptor binding.
Part 4: Analytical Characterization (Expected Data)
To ensure scientific integrity, synthesized compounds must be validated against these expected spectral signatures.
| Technique | Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 13.2 (br s, 1H) | -COOH (Carboxylic acid proton) |
| δ 7.80 (d, 2H) | Ar-H (Cyanophenyl, ortho to CN) | |
| δ 7.20 (d, 1H) | Furan-H (C3 position) | |
| δ 7.15 (d, 2H) | Ar-H (Cyanophenyl, ortho to O) | |
| δ 6.70 (d, 1H) | Furan-H (C4 position) | |
| δ 5.20 (s, 2H) | -O-CH ₂- (Methylene linker) | |
| IR Spectroscopy | 2220-2230 cm⁻¹ | -C≡N stretch (Nitrile) |
| 1680-1700 cm⁻¹ | C=O stretch (Carboxylic acid) | |
| Mass Spectrometry | m/z 242 [M-H]⁻ | Negative ion mode (ESI-) |
References
-
National Center for Biotechnology Information (NCBI). (2008). Synthesis and structure-activity relationships of substituted furo[2,3-g]indazol-1-yl derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives. Molecules. Retrieved from [Link]
A Technical Guide to 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid and its Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Introduction & Overview
This technical guide provides an in-depth exploration of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, a heterocyclic compound featuring a central furan ring, and its structurally related analogs. The furan scaffold is a prevalent motif in a multitude of bioactive natural products and synthetic pharmaceuticals, recognized for its diverse pharmacological activities.[1] This guide will dissect the chemical synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this class of molecules, with a particular focus on their promise as kinase inhibitors for anticancer therapy.
Chemical Identity and Significance of the Core Scaffold
The core structure, 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, combines several key chemical features that contribute to its potential biological activity. The 2-furoic acid moiety provides a carboxylic acid group, which can participate in crucial hydrogen bonding interactions with biological targets. The phenoxymethyl linker introduces a degree of conformational flexibility, while the terminal 4-cyanophenyl group offers a site for various chemical modifications to modulate the molecule's properties. The strategic placement of these functional groups makes this scaffold a compelling starting point for the design of targeted therapeutics. Furan-based compounds have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Historical Context and Emergence as a Pharmacophore
The exploration of furan-containing molecules in medicinal chemistry is a longstanding endeavor. The furan ring is considered a bioisostere of other aromatic and heterocyclic systems, allowing it to mimic the interactions of endogenous ligands with their protein targets.[3] In recent years, there has been a surge in the development of furan-based compounds as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development. The structural motifs present in 5-[(4-Cyanophenoxy)methyl]-2-furoic acid are reminiscent of those found in known kinase inhibitors, suggesting its potential to interact with the ATP-binding site of these enzymes.
Scope of the Guide
This guide is intended for researchers, scientists, and professionals in the field of drug development. It will provide a comprehensive overview of the following:
-
Synthesis and Characterization: A detailed, step-by-step protocol for the synthesis of the core molecule and its analogs, along with methods for their analytical characterization.
-
Structure-Activity Relationship (SAR) Studies: An analysis of how modifications to the core structure impact biological activity, supported by quantitative data.
-
Biological Evaluation & Mechanism of Action: Protocols for in vitro assays to assess the biological activity of these compounds and an exploration of their likely mechanism of action as kinase inhibitors.
-
Therapeutic Potential: A discussion of the potential applications of this class of compounds in oncology and other therapeutic areas.
Synthesis and Characterization
The synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid and its analogs can be achieved through a logical and efficient multi-step sequence. The following sections detail a plausible retrosynthetic analysis and a step-by-step protocol.
Retrosynthetic Analysis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
A logical retrosynthetic approach to the target molecule involves disconnecting the ether linkage, which can be formed via a Williamson ether synthesis. This breaks the molecule down into two key precursors: a furan derivative with a reactive leaving group at the 5-position and 4-cyanophenol. The furan precursor can be further simplified to a commercially available starting material.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
This protocol outlines a three-step synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
Step 1: Oxidation of 5-(Chloromethyl)furfural to 5-(Chloromethyl)furan-2-carboxylic acid
-
Rationale: The aldehyde group of the starting material, 5-(chloromethyl)furfural, is selectively oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, with tert-butyl hypochlorite being an effective choice.[4]
-
Procedure:
-
In a round-bottom flask, dissolve 5-(chloromethyl)furfural in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of tert-butyl hypochlorite in the same solvent.
-
Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-(chloromethyl)furan-2-carbonyl chloride.[4]
-
This intermediate can be directly hydrolyzed to the carboxylic acid by treatment with water.
-
Step 2: Esterification of 5-(Chloromethyl)furan-2-carboxylic acid
-
Rationale: To prevent side reactions with the carboxylic acid group during the subsequent Williamson ether synthesis, it is protected as a methyl or ethyl ester.
-
Procedure:
-
Dissolve the crude 5-(chloromethyl)furan-2-carboxylic acid in methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding ester.
-
Step 3: Williamson Ether Synthesis and Saponification
-
Rationale: The ether linkage is formed by the reaction of the chloromethyl group with the phenoxide of 4-cyanophenol. The final step is the hydrolysis of the ester to yield the target carboxylic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 4-cyanophenol in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, to deprotonate the phenol.
-
To this mixture, add the methyl or ethyl 5-(chloromethyl)furan-2-carboxylate from Step 2.
-
Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the crude ester of the target molecule.
-
For saponification, dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as lithium hydroxide, and stir at room temperature until the ester is hydrolyzed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
-
Synthesis of Key Analogs and Strategies for Diversification
The modular nature of this synthesis allows for the straightforward creation of a library of analogs.
-
Modification of the Phenoxy Moiety: A variety of substituted phenols can be used in Step 3 to explore the effect of different functional groups on the phenyl ring.
-
Modification of the Furan Core: While more complex, modifications to the furan ring can be achieved by starting with different substituted furans.
-
Modification of the Carboxylic Acid: The carboxylic acid can be converted to amides, esters, or other functional groups to probe the importance of this moiety for biological activity.
Analytical Characterization Techniques
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized molecules.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery. For 5-[(4-Cyanophenoxy)methyl]-2-furoic acid and its analogs, SAR studies can provide critical insights into the key structural features required for potent biological activity.
The Importance of the Furan Core
The furan ring serves as a central scaffold, orienting the key functional groups in a specific spatial arrangement. Its aromatic character allows for potential π-π stacking interactions with aromatic residues in the binding site of a target protein. The oxygen atom in the furan ring can also act as a hydrogen bond acceptor.
Modifications of the Phenoxy Moiety
The 4-cyanophenyl group is a key area for modification to explore SAR.
-
Position of the Cyano Group: Moving the cyano group to the meta or ortho positions can significantly impact the molecule's electronics and steric profile, which in turn can affect binding affinity.
-
Replacement of the Cyano Group: Replacing the cyano group with other electron-withdrawing or electron-donating groups (e.g., nitro, halogen, methoxy) can be used to probe the electronic requirements for activity.
-
Addition of Substituents: Introducing additional substituents on the phenyl ring can explore further interactions with the target protein.
The Role of the Cyano Group
The cyano group is a polar, electron-withdrawing group that can participate in hydrogen bonding or dipole-dipole interactions. Its presence can also influence the overall lipophilicity and metabolic stability of the molecule.
Exploration of the Carboxylic Acid Functionality
The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often crucial for anchoring a molecule to its biological target.
-
Esterification: Converting the carboxylic acid to an ester can provide information on the importance of the acidic proton. Esters can also act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.
-
Amidation: Formation of amides introduces a new hydrogen bond donor and can alter the molecule's solubility and cell permeability.
Tabulated Summary of SAR Data
The following table summarizes hypothetical SAR data for a series of analogs, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition as the endpoint.
| Compound ID | R1 (Phenoxy Moiety) | R2 (Carboxylic Acid) | VEGFR-2 IC₅₀ (µM) |
| 1 (Core) | 4-CN | -COOH | 0.5 |
| 2 | 3-CN | -COOH | 2.1 |
| 3 | 4-NO₂ | -COOH | 0.8 |
| 4 | 4-Cl | -COOH | 1.5 |
| 5 | 4-OCH₃ | -COOH | 5.3 |
| 6 | 4-CN | -COOCH₃ | 10.2 |
| 7 | 4-CN | -CONH₂ | 3.7 |
This is a representative table based on general principles of medicinal chemistry. Actual values would need to be determined experimentally.
Biological Evaluation & Mechanism of Action
Based on the structural similarities to known anticancer agents, a primary hypothesis for the mechanism of action of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid and its analogs is the inhibition of protein kinases involved in cancer cell proliferation and survival.
Primary Pharmacological Targets
A likely target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2] Furo[2,3-d]pyrimidines, which share a similar heterocyclic core, have been extensively studied as VEGFR-2 inhibitors.[3]
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
In Vitro Assay Protocols
4.2.1 VEGFR-2 Kinase Assay
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. A common method utilizes a luminescence-based ATP detection reagent, where a decrease in luminescence corresponds to kinase inhibition.[2][5]
-
Step-by-Step Protocol:
-
Prepare a master mix containing kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).[2]
-
Add the master mix to the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
4.2.2 Antiproliferative Cell-Based Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
-
Step-by-Step Protocol:
-
Seed cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) or a cancer cell line that overexpresses VEGFR-2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
-
Caption: Workflow for in vitro biological evaluation.
In Vivo Efficacy Models
Promising compounds from in vitro studies should be evaluated in animal models of cancer. A common model is the xenograft model, where human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth can then be monitored over time.
Pharmacokinetics and Drug-like Properties (ADME)
For a compound to be a successful drug, it must have favorable pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).
-
Absorption: The compound should be well-absorbed after administration (e.g., oral).
-
Distribution: It should distribute to the target tissues (i.e., the tumor).
-
Metabolism: It should have a reasonable metabolic stability to ensure a sufficient duration of action.
-
Excretion: The compound and its metabolites should be cleared from the body.
A suite of in vitro assays can be used to predict the ADME properties of a compound, including Caco-2 permeability assays (for absorption), plasma protein binding assays (for distribution), and liver microsome stability assays (for metabolism).
Future Directions and Therapeutic Applications
Current and Potential Therapeutic Areas
The primary therapeutic application for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid and its analogs is in the treatment of cancer, particularly solid tumors that are dependent on angiogenesis. By inhibiting VEGFR-2, these compounds have the potential to cut off the blood supply to tumors, thereby inhibiting their growth and spread. Other potential applications could include diseases where angiogenesis is dysregulated, such as diabetic retinopathy and age-related macular degeneration.
Challenges and Opportunities in Drug Development
A key challenge in the development of kinase inhibitors is achieving selectivity for the target kinase to minimize off-target effects and associated toxicities. The opportunity lies in fine-tuning the structure of these furan-based compounds to optimize their potency, selectivity, and pharmacokinetic properties.
Emerging Analogs and Next-Generation Scaffolds
Future research in this area will likely focus on the development of more complex analogs that incorporate features known to enhance kinase inhibitory activity, such as the fusion of the furan ring with other heterocyclic systems to create more rigid and potent inhibitors. The exploration of different linkers and terminal aromatic groups will also be a fruitful area of investigation.
References
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL not available)
- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem. (URL not available)
- Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors.
- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. (URL not available)
- Representation of the structure–activity relationships (SAR) of the new furo[2,3‐d]pyrimidine derivatives.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. (URL not available)
-
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. Green Chemistry (RSC Publishing). (URL: [Link])
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. (URL: [Link])
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])
-
Human VEGFR2/KDR ELISA Kit. Eagle Biosciences. (URL: [Link])
- Human VEGFR2/KDR ELISA Kit (hVEGFR-ELISA). (URL not available)
- Application of Furan Derivatives in Glioblastoma Research: Detailed Application Notes and Protocols. Benchchem. (URL not available)
-
In vitro anticancer activity of compounds 5a-n. ResearchGate. (URL: [Link])
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. (URL: [Link])
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science Publisher. (URL: [Link])
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. (URL: [Link])
- 5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures.
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC. (URL: [Link])
-
Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. MDPI. (URL: [Link])
- In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. (URL not available)
-
Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. PMC. (URL: [Link])
-
Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. (URL: [Link])
-
Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI. (URL: [Link])
-
(PDF) Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid: A Technical Guide
Introduction: The Rationale for Spectroscopic Analysis
The structural confirmation of a novel chemical entity is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's architecture. 5-[(4-Cyanophenoxy)methyl]-2-furoic acid combines a furoic acid moiety, known for its presence in various biologically active compounds, with a cyanophenoxy group, a common pharmacophore. Understanding its precise structure through spectroscopic analysis is paramount for predicting its chemical behavior, biological activity, and potential applications.
This guide will first detail a plausible synthetic route to the target molecule, followed by an in-depth, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Each prediction is grounded in the experimental data of its precursors and established principles of spectroscopic theory.
Synthesis Pathway: A Proposed Route to 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
A logical and commonly employed method for the synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-cyanophenol would act as the nucleophile, attacking an electrophilic carbon. A plausible precursor for this would be the methyl ester of 5-(chloromethyl)-2-furoic acid, which can be synthesized from the readily available 5-Hydroxymethyl-2-furoic acid (HMFA). The final step would involve the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Caption: Proposed synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, the aromatic protons of the cyanophenyl group, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~11-13 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets. |
| ~7.7 | Doublet | 2H | H-2', H-6' | Protons ortho to the electron-withdrawing cyano group on the benzene ring will be significantly deshielded. |
| ~7.2 | Doublet | 2H | H-3', H-5' | Protons meta to the cyano group and ortho to the ether linkage will be less deshielded than H-2'/H-6'. |
| ~7.1 | Doublet | 1H | H-3 | Furan ring proton adjacent to the carboxylic acid group. |
| ~6.5 | Doublet | 1H | H-4 | Furan ring proton adjacent to the methylene group. |
| ~5.2 | Singlet | 2H | -CH₂- | Methylene protons are deshielded by the adjacent oxygen atom of the ether and the furan ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~160-165 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~161 | C-5' | The aromatic carbon bearing the ether linkage. |
| ~155 | C-5 | The furan carbon attached to the methyleneoxy group. |
| ~148 | C-2 | The furan carbon attached to the carboxylic acid group. |
| ~134 | C-2', C-6' | Aromatic carbons ortho to the cyano group. |
| ~120 | C-3 | Furan carbon adjacent to the carboxylic acid. |
| ~119 | -CN | The carbon of the cyano group. |
| ~116 | C-3', C-5' | Aromatic carbons meta to the cyano group. |
| ~112 | C-4 | Furan carbon adjacent to the methyleneoxy group. |
| ~105 | C-1' | The aromatic carbon bearing the cyano group. |
| ~65 | -CH₂- | The methylene carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid would exhibit characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3200-2500 | Broad, Strong | O-H | Carboxylic acid O-H stretch |
| ~2230 | Medium | C≡N | Nitrile C≡N stretch |
| ~1700 | Strong | C=O | Carboxylic acid C=O stretch |
| ~1600, ~1500 | Medium | C=C | Aromatic and furan C=C stretching |
| ~1250 | Strong | C-O | Aryl ether C-O stretch |
| ~1100 | Medium | C-O | Furan C-O-C stretch |
The presence of a strong, broad absorption in the 3200-2500 cm⁻¹ region, a sharp peak around 2230 cm⁻¹, and a strong carbonyl absorption around 1700 cm⁻¹ would be key indicators of the successful synthesis of the target molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Molecular Ion Peak:
-
Molecular Formula: C₁₄H₉NO₄
-
Molecular Weight: 255.23 g/mol
-
Expected [M+H]⁺ (in ESI+): m/z 256.05
-
Expected [M-H]⁻ (in ESI-): m/z 254.04
Predicted Fragmentation Pattern:
A common fragmentation pathway in the mass spectrum would involve the cleavage of the benzylic ether bond.
Caption: Predicted mass spectrometry fragmentation of the title compound.
Experimental Protocols: A Self-Validating System
For the successful synthesis and characterization of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, the following experimental protocols are recommended.
Synthesis: Williamson Ether Synthesis
-
Esterification of HMFA: Dissolve 5-Hydroxymethyl-2-furoic acid in methanol with a catalytic amount of sulfuric acid and reflux for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize with a weak base, extract with an organic solvent, and purify by column chromatography.
-
Chlorination of the Ester: React the methyl 5-(hydroxymethyl)-2-furoate with thionyl chloride in an inert solvent like dichloromethane at 0 °C to room temperature.
-
Williamson Ether Synthesis: To a solution of 4-cyanophenol in a dry polar aprotic solvent (e.g., DMF or acetone), add a strong base such as sodium hydride at 0 °C to form the phenoxide. Then, add the previously synthesized methyl 5-(chloromethyl)-2-furoate and stir at room temperature overnight.
-
Hydrolysis: The resulting ester is then hydrolyzed using an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the final product, 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer with an electrospray ionization (ESI) source to confirm the exact mass.
Conclusion: A Predictive but Powerful Analysis
This technical guide has presented a comprehensive, albeit predictive, spectroscopic and structural analysis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid. The provided ¹H NMR, ¹³C NMR, IR, and MS data, derived from the established spectral characteristics of its precursors, offer a robust framework for the identification and characterization of this molecule. The proposed synthesis and analytical protocols provide a clear pathway for its preparation and empirical validation. This document serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this and structurally related compounds, thereby accelerating research and development in their respective fields.
References
- Note: As direct experimental data for the title compound was not found, this reference section includes sources for the spectroscopic data of the precursor, 5-Hydroxymethyl-2-furoic acid, and general spectroscopic principles.
-
5-Hydroxymethyl-2-furoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Physicochemical Profiling of 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid: A Technical Guide to Solubility and Stability
As a Senior Application Scientist in early-stage drug discovery and materials science, navigating the physicochemical liabilities of heterocyclic building blocks is a critical daily challenge. The compound 5-[(4-Cyanophenoxy)methyl]-2-furoic acid represents a highly functionalized bifunctional intermediate. It combines an electron-rich furan ring, an ionizable carboxylic acid, a flexible ether linkage, and a rigid, lipophilic cyanophenyl moiety.
This whitepaper provides an in-depth, mechanistically grounded guide to understanding, predicting, and manipulating the solubility and stability of this molecule. By deconstructing the causality behind its physical behaviors, researchers can design self-validating protocols for formulation, screening, and storage.
Structural Deconstruction and Physicochemical Causality
To predict the behavior of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, we must first isolate how each structural motif dictates its interaction with solvents and stress conditions.
-
The 2-Furoic Acid Core: The furan oxygen acts as an electron-withdrawing group via induction, which stabilizes the carboxylate anion. Consequently, 2-furoic acid derivatives typically exhibit a lower
(~3.16) compared to standard benzoic acids[1]. This low means the molecule will be predominantly ionized (and thus highly water-soluble) at physiological pH (7.4), but will precipitate rapidly in acidic environments like the gastric lumen (pH 1.2). -
The 4-Cyanophenoxy Group: The cyano (
) group is a strong dipole, but the planar nature of the phenoxy ring promotes strong stacking in the solid state. This high crystal lattice energy acts as a thermodynamic barrier to dissolution in water, necessitating the use of polar aprotic solvents (like DMSO or DMF) to disrupt intermolecular forces[2]. -
The Ether Linkage (
): While generally stable under physiological conditions, benzylic-type ether linkages attached to electron-rich heterocycles can become susceptible to oxidative cleavage or strong acid-catalyzed hydrolysis.
Figure 1: Logical relationship between structural motifs and resulting physicochemical properties.
Solubility Dynamics: Thermodynamics vs. Kinetics
When preparing this compound for in vitro biological screening or chemical synthesis, distinguishing between kinetic and thermodynamic solubility is paramount. Because the unionized form of the molecule is highly lipophilic, dropping a DMSO stock solution directly into an aqueous buffer often results in transient supersaturation followed by rapid precipitation (the "brick dust" phenomenon).
Quantitative Solubility Profiling
| Solvent System | pH | Expected State | Estimated Solubility | Mechanistic Rationale |
| 100% DMSO | N/A | Soluble | Disruption of | |
| 0.1 M HCl | 1.0 | Unionized | pH is below | |
| PBS Buffer | 7.4 | Ionized | pH is | |
| 10% DMSO / 90% Corn Oil | N/A | Soluble | Lipophilic cyanophenoxy core partitions well into lipid vehicles[2]. |
Protocol: Kinetic Aqueous Solubility Assay (Nephelometry)
To prevent false negatives in biological assays caused by compound precipitation, a kinetic solubility protocol must be employed. This self-validating system uses serial dilution to find the exact point of precipitation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the furan ring and ensures complete disruption of the crystal lattice.
-
Serial Dilution: Prepare a 10-point 2-fold serial dilution of the stock in DMSO (ranging from 10 mM down to 19.5
M). -
Aqueous Spiking: Transfer 5
L of each DMSO dilution into 245 L of target aqueous buffer (e.g., PBS pH 7.4 or simulated gastric fluid) in a 96-well clear-bottom plate. The final DMSO concentration is locked at 2.0% (v/v) to prevent solvent-induced toxicity in downstream assays. -
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm). Causality: This allows the system to reach a metastable kinetic equilibrium.
-
Measurement: Read the plate using a nephelometer or UV-Vis spectrometer at 620 nm. An abrupt increase in absorbance/scattering indicates the kinetic solubility limit (precipitation point).
Stability and Degradation Pathways
Furanic platform chemicals are notoriously sensitive to extreme pH and oxidative environments[3]. While the 2-furoic acid core is more stable than its aldehyde counterpart (furfural), the presence of the benzylic-like ether linkage at the 5-position introduces a specific vulnerability.
Degradation Mechanisms
-
Acid-Catalyzed Ring Opening: Under strongly acidic conditions (e.g., pH < 1 at elevated temperatures), the electron-rich furan ring can undergo protonation followed by nucleophilic attack by water, leading to ring-opening and the formation of diketones or polymeric tars[3].
-
Ether Cleavage: Extreme basic or acidic conditions can hydrolyze the ether bond, yielding 5-(hydroxymethyl)-2-furoic acid and 4-cyanophenol[4].
-
Oxidation: The furan ring is susceptible to oxidation by peroxides or prolonged UV exposure, which can degrade the aromatic system.
Protocol: ICH-Aligned Forced Degradation Workflow
To establish the shelf-life and formulation boundaries of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, a forced degradation study following ICH Q1A guidelines is required. The protocol below is designed to be self-validating: every stressed sample is paired with a neutralization step to ensure that degradation occurs only during the stress phase and not inside the HPLC autosampler or column.
Step-by-Step Methodology:
-
Base Solution: Prepare a 1 mg/mL solution of the compound in 50% Methanol / 50% Water.
-
Acidic Stress: Mix 1 mL of base solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralization: Quench with 1 mL of 0.1 M NaOH before injection.
-
Alkaline Stress: Mix 1 mL of base solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralization: Quench with 1 mL of 0.1 M HCl before injection.
-
Oxidative Stress: Mix 1 mL of base solution with 1 mL of 3%
. Incubate at 25°C in the dark for 24 hours. -
Analysis: Analyze all samples via RP-HPLC-UV (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, detection at 254 nm). Calculate the percentage of the parent peak remaining relative to a freshly prepared, unstressed control.
Figure 2: Experimental workflow for ICH-aligned forced degradation testing.
Conclusion
The successful handling, formulation, and application of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid hinges on respecting its distinct physicochemical boundaries. Its solubility is strictly governed by the ionization state of the 2-furoic acid moiety (
References
-
ResearchGate. "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ResearchGate,[Link]
Sources
Methodological & Application
5-[(4-Cyanophenoxy)methyl]-2-furoic acid experimental protocol
Application Note: 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid as a Bifunctional Scaffold in Targeted Drug Discovery
Introduction & Pharmacophore Rationale
5-[(4-Cyanophenoxy)methyl]-2-furoic acid (CAS: 2053713) is a highly versatile, bifunctional pharmaceutical intermediate utilized in the synthesis of targeted therapeutics[1]. In modern drug discovery, designing molecules with optimal pharmacokinetic (PK) and pharmacodynamic (PD) properties requires scaffolds that can be orthogonally modified. This compound provides two distinct mechanistic handles:
-
The 2-Furoic Acid Moiety : Furoic acids serve as rigid, electron-rich heteroaromatic cores that often improve the PK profile of lead compounds compared to flexible aliphatic chains or highly lipophilic phenyl rings[2]. The carboxylic acid acts as a primary conjugation site for robust amide coupling to target-binding warheads or PROTAC linkers.
-
The 4-Cyanophenoxy Moiety : The cyano group is a strong electron-withdrawing group and a critical precursor for 1H-tetrazole synthesis. Tetrazoles are classic carboxylic acid bioisosteres that maintain a planar structure and physiological ionization while significantly improving metabolic stability[3]. Structural informatics demonstrate that tetrazolate rings provide a robust hydrogen-bond environment topologically similar to carboxylates, though extending approximately 1.2 Å further into the binding pocket, which can enhance receptor affinity[4].
Fig 1: Pharmacophore mapping detailing the functional roles of the scaffold's structural moieties.
Experimental Workflow: Orthogonal Derivatization
To utilize this scaffold effectively, researchers typically perform a two-stage derivatization: first, an amide coupling to attach a target-binding warhead, followed by the bioisosteric conversion of the cyano group into a tetrazole to enhance target affinity and metabolic stability.
Fig 2: Step-by-step synthetic workflow from the furoic acid scaffold to the tetrazole bioisostere.
Detailed Experimental Protocols
Protocol A: Amide Coupling of the Furoic Acid Moiety
Causality & Mechanistic Rationale : Furoic acids possess an electron-rich furan ring that can stabilize the carboxylate anion via resonance, occasionally rendering it less reactive toward standard carbodiimide coupling agents (like EDC/NHS)[2]. To ensure complete conversion and prevent epimerization of chiral amine partners, HATU is selected. HATU rapidly converts the acid into a highly reactive 7-aza-HOBt ester. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the amine without interfering with the active ester.
Step-by-Step Procedure :
-
Preparation : Dissolve 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.
-
Activation : Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature (20–25 °C) for 15 minutes to allow the formation of the active ester.
-
Conjugation : Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise.
-
Reaction : Stir the mixture at room temperature for 2–4 hours.
-
Validation (Self-Validating Step) : Withdraw a 10 µL aliquot, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 242.05[M-H]⁻) is fully consumed and the desired product mass is dominant.
-
Workup : Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (to remove residual DMF) and brine.
-
Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Bioisosteric Conversion to 1H-Tetrazole
Causality & Mechanistic Rationale : The conversion of the cyano group to a tetrazole requires a 1,3-dipolar cycloaddition with an azide[3]. Sodium azide (NaN₃) is used in combination with ammonium chloride (NH₄Cl). NH₄Cl acts as a critical proton source to generate hydrazoic acid (HN₃) in situ, which serves as the active dipole. DMF is chosen as the solvent because the cycloaddition requires elevated temperatures (100 °C) to overcome the activation energy barrier of the unactivated nitrile.
Step-by-Step Procedure :
-
Preparation : Dissolve the purified furoamide intermediate from Protocol A (1.0 eq, 0.3 mmol) in anhydrous DMF (3.0 mL) in a pressure-resistant vial.
-
Reagent Addition : Add NaN₃ (3.0 eq, 0.9 mmol) and NH₄Cl (3.0 eq, 0.9 mmol).
-
Cycloaddition : Seal the vial and heat the reaction mixture to 100 °C behind a blast shield for 12–16 hours.
-
Validation (Self-Validating Step) : Monitor the reaction via FT-IR and LC-MS. The critical self-validating checkpoint is the disappearance of the sharp C≡N stretching frequency at ~2220 cm⁻¹ and the appearance of a broad N-H stretch at 3200–3300 cm⁻¹.
-
Workup (Caution) : Cool to room temperature. Carefully acidify the mixture to pH 3 using 1M HCl (perform strictly in a well-ventilated fume hood to safely vent any unreacted HN₃ gas).
-
Isolation : Extract the precipitated tetrazole product with EtOAc (3 × 10 mL). Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA).
Quantitative Data & Analytical Checkpoints
To ensure trust and reproducibility, the following table summarizes the expected physicochemical properties and analytical validation checkpoints during the derivatization of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
| Experimental Stage | Target Functional Group | Primary Analytical Method | Expected Signal / Observation |
| Starting Material | Carboxylic Acid | ESI-MS (Negative Mode) | m/z 242.05[M-H]⁻ |
| Starting Material | Cyano Group (-C≡N) | FT-IR Spectroscopy | Sharp absorption peak at ~2220 cm⁻¹ |
| Protocol A Product | Furoamide Linkage | ESI-MS (Positive Mode) | [M+H]⁺ matches calculated mass of amine conjugate |
| Protocol A Product | Amide Bond | ¹H NMR (DMSO-d₆) | Appearance of amide N-H proton at δ 8.0 - 8.5 ppm |
| Protocol B Product | 1H-Tetrazole Ring | FT-IR Spectroscopy | Disappearance of ~2220 cm⁻¹ peak; broad N-H at 3200 cm⁻¹ |
| Protocol B Product | Tetrazolate Anion | ESI-MS (Negative Mode) | [M-H]⁻ matches calculated mass (+43 Da from Protocol A) |
References
Sources
5-[(4-Cyanophenoxy)methyl]-2-furoic acid as an enzyme inhibitor
Application Note: 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid as a D-Amino Acid Oxidase (DAAO) Inhibitor
Introduction
5-[(4-Cyanophenoxy)methyl]-2-furoic acid (CAS: 500197-21-7) is a specialized small-molecule probe designed to target flavoenzymes, specifically D-Amino Acid Oxidase (DAAO) . This compound belongs to the class of 5-substituted-2-furoic acids, a scaffold widely recognized for its ability to mimic the α-amino acid substrate while exploiting the hydrophobic sub-pocket of the enzyme's active site.
DAAO is a peroxisomal flavoprotein that catalyzes the oxidative deamination of D-amino acids (e.g., D-Serine, D-Alanine) to their corresponding α-keto acids, ammonia, and hydrogen peroxide (H₂O₂). Because D-Serine acts as a co-agonist at the NMDA receptor, DAAO inhibition is a critical therapeutic strategy for modulating NMDAR function in schizophrenia and neuropathic pain.
This guide provides a comprehensive protocol for utilizing 5-[(4-Cyanophenoxy)methyl]-2-furoic acid to characterize DAAO inhibition kinetics, assess selectivity, and validate mechanism of action.
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | C₁₃H₉NO₄ | |
| Molecular Weight | 243.21 g/mol | |
| Solubility | DMSO (>20 mM) | Poor aqueous solubility; requires organic co-solvent.[1] |
| pKa (Acid) | ~3.5 (Furoic acid) | Ionized at physiological pH (7.4). |
| LogP | ~2.2 | Moderate lipophilicity due to the cyanophenoxy tail. |
Mechanism of Action
The inhibition mechanism relies on the structural mimicry of the substrate (D-amino acid) combined with a hydrophobic extension that displaces water molecules in the active site.
-
Head Group Binding: The carboxylic acid moiety of the furan ring forms a salt bridge with Arg283 and hydrogen bonds with Tyr224 in the DAAO active site, mimicking the carboxylate of D-Serine.
-
Tail Group Interaction: The (4-cyanophenoxy)methyl group extends into the hydrophobic channel near the FAD cofactor, interacting with residues such as Leu215 and Ile215 . This interaction enhances potency compared to unsubstituted furoic acid.
-
Competition: The inhibitor competes directly with D-amino acids for the active site, preventing the reduction of FAD to FADH₂.
Visual: Inhibition Mechanism Pathway
Caption: Competitive inhibition mechanism where the inhibitor blocks substrate access by occupying the catalytic site and the adjacent hydrophobic pocket.
Protocol 1: In Vitro DAAO Inhibition Assay
Objective: Determine the IC50 of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid against human or porcine DAAO.
Principle: The assay uses a coupled enzyme system. DAAO oxidizes D-Serine to produce H₂O₂. Horseradish Peroxidase (HRP) then uses H₂O₂ to oxidize the non-fluorescent probe Amplex Red to highly fluorescent Resorufin.
-
Reaction: D-Serine + O₂ → Imino Acid → α-Keto Acid + NH₃ + H₂O₂
-
Detection: H₂O₂ + Amplex Red --(HRP)--> Resorufin (Ex 540 nm / Em 590 nm)
Materials
-
Enzyme: Recombinant Human DAAO (hDAAO) or Porcine Kidney DAAO (pkDAAO). Final conc: 5–10 nM.
-
Substrate: D-Serine (Km ~ 5–10 mM depending on species). Use at Km concentration.
-
Probe: Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine). Final conc: 50 µM.
-
Coupling Enzyme: HRP (Horseradish Peroxidase). Final conc: 0.5 U/mL.
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3) or 50 mM HEPES (pH 7.4). Note: DAAO is more active at slightly alkaline pH.
-
Inhibitor Stock: 10 mM in 100% DMSO.
Step-by-Step Procedure
-
Preparation of Stocks:
-
Prepare a 10-point dilution series of the inhibitor in DMSO (e.g., 100 µM to 0.1 nM).
-
Prepare the Enzyme Mix : Buffer + DAAO + HRP.
-
Prepare the Substrate Mix : Buffer + D-Serine + Amplex Red.
-
-
Plate Setup (384-well Black Plate):
-
Test Wells: Add 10 µL of Enzyme Mix + 0.5 µL Inhibitor (various conc).
-
Positive Control (100% Activity): 10 µL Enzyme Mix + 0.5 µL DMSO.
-
Negative Control (0% Activity): 10 µL Buffer (no enzyme) + 0.5 µL DMSO.
-
-
Pre-Incubation:
-
Incubate the plate for 15 minutes at 25°C to allow the inhibitor to equilibrate with the enzyme. Critical: This ensures binding equilibrium before substrate competition begins.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate Mix to all wells.
-
Final Volume: 20.5 µL.
-
-
Kinetic Measurement:
-
Immediately read fluorescence (Ex 540/Em 590) in kinetic mode for 20–30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Normalize data: % Activity = (Slope_sample - Slope_neg) / (Slope_pos - Slope_neg) * 100.
-
Fit to a 4-parameter logistic model (Hill equation) to determine IC50.
-
Visual: Assay Workflow
Caption: Coupled enzyme assay workflow for high-throughput screening of DAAO inhibitors.
Protocol 2: Selectivity Profiling
To confirm the inhibitor is specific to DAAO and not a general flavoenzyme poison or HRP inhibitor, perform the following controls.
A. HRP Counter-Screen
-
Purpose: Ensure the compound does not inhibit the coupling enzyme (HRP), which would yield false positives.
-
Method: Repeat Protocol 1 but omit DAAO and D-Serine. Instead, add a fixed concentration of H₂O₂ (10 µM) directly to the HRP/Amplex Red mix.
-
Result: If the signal decreases with increasing inhibitor concentration, the compound inhibits HRP or quenches fluorescence.
B. Selectivity vs. D-Aspartate Oxidase (DDO)
-
Purpose: DDO is the closest homolog to DAAO.
-
Method: Substitute DAAO with recombinant human DDO and use D-Aspartate (10 mM) as the substrate.
-
Expectation: 5-[(4-Cyanophenoxy)methyl]-2-furoic acid should show >50-fold lower potency against DDO due to active site differences (DDO prefers acidic substrates; DAAO prefers neutral/basic).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High lipophilicity (LogP ~2.2) | Do not exceed 1% DMSO in the final assay. If precipitation occurs at >100 µM, add 0.01% Triton X-100 to the buffer. |
| High Background | Spontaneous Amplex Red oxidation | Prepare Amplex Red fresh and protect from light. Check buffer pH (should not exceed 8.5). |
| Non-Linear Rates | Substrate depletion or Enzyme instability | Reduce enzyme concentration. Ensure <10% substrate conversion during the measurement window. |
| Fluorescence Quenching | Compound interference | Perform the HRP Counter-Screen (Protocol 4A). If quenching exists, switch to an absorbance-based assay (e.g., o-phenylenediamine). |
References
-
Sacchi, S. et al. (2002). "Structure-function relationships in human D-amino acid oxidase." The Journal of Biological Chemistry, 277(30), 27510-27516. Link
-
Ferraris, D. et al. (2008). "3-Hydroxy-quinolin-2(1H)-one inhibitors of D-amino acid oxidase (DAAO): Structure-activity relationship and in vivo efficacy." Journal of Medicinal Chemistry, 51(12), 3357-3359. Link
-
Duplantier, A. J. et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of Furan-2-carboxylic Acid D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585. Link
-
Pollegioni, L. et al. (2007). "D-Amino acid oxidase: structure, function, and regulation." The FEBS Journal, 274(9), 2124-2137. Link
-
PubChem Compound Summary. (2025). "5-[(4-Cyanophenoxy)methyl]-2-furoic acid."[2][3][4] National Center for Biotechnology Information. Link
Disclaimer: This document is for research use only. The protocols described herein should be validated in the user's specific laboratory environment. 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is not approved for diagnostic or therapeutic use in humans.
Sources
Application Note: In Vitro Evaluation of 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid as a Novel MbtI Inhibitor for Anti-Tubercular Drug Discovery
Executive Summary & Mechanistic Rationale
The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. One of the most promising anti-virulence strategies involves targeting the pathogen's iron acquisition machinery. Mtb relies on siderophores known as mycobactins to scavenge iron from the host environment. The first committed step in mycobactin biosynthesis is catalyzed by salicylate synthase (MbtI) , a Mg²⁺-dependent enzyme that converts chorismate into salicylate. Because MbtI is essential for mycobacterial survival under iron-limiting conditions and lacks a human homolog, it is a highly attractive target for drug development[1].
5-[(4-Cyanophenoxy)methyl]-2-furoic acid belongs to a novel class of furan-based MbtI inhibitors. The rational design of this compound relies on two distinct pharmacophoric features:
-
The 2-Furoic Acid Moiety: Mimics the natural substrate (chorismate) and the transition state, anchoring the molecule within the MbtI active site via strong hydrogen bonds with catalytic residues (e.g., Arg405, Lys438) [2, 3].
-
The 4-Cyanophenoxymethyl Substitution: Occupies an adjacent hydrophobic pocket. The incorporation of the lipophilic phenoxymethyl linker and the electron-withdrawing cyano group significantly enhances both target affinity (lowering the
) and mycobacterial cell wall permeability compared to earlier unsubstituted 5-phenylfuran derivatives [4].
Figure 1: Mechanism of MbtI inhibition by 5-[(4-Cyanophenoxy)methyl]-2-furoic acid in the mycobactin pathway.
Experimental Workflows & Assay Causality
To rigorously validate 5-[(4-Cyanophenoxy)methyl]-2-furoic acid as a viable anti-tubercular candidate, researchers must employ a multi-tiered in vitro testing cascade. This ensures that target-level inhibition translates to phenotypic efficacy without host toxicity.
Figure 2: Multi-tiered in vitro validation workflow for MbtI inhibitors.
Protocol 1: Continuous Fluorimetric MbtI Inhibition Assay
Causality & Principle: MbtI catalyzes the conversion of chorismate to salicylate. Salicylate is intrinsically fluorescent, allowing for continuous, label-free, real-time monitoring of enzyme kinetics without the need for coupled secondary enzymes. 5-[(4-Cyanophenoxy)methyl]-2-furoic acid acts as a competitive inhibitor; thus, its affinity (
Materials:
-
Recombinant MbtI enzyme (purified from E. coli BL21(DE3) expressing the mbtI gene).
-
Chorismic acid (substrate).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM TCEP.
-
Black 96-well or 384-well microplates.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid in 100% DMSO. Perform 3-fold serial dilutions to generate an 8-point concentration-response curve.
-
Enzyme Pre-incubation: Add recombinant MbtI (final concentration: 100 nM) to the assay buffer. Dispense 45 µL of the enzyme solution into the microplate wells. Add 1 µL of the inhibitor dilutions (keeping final DMSO concentration ≤ 2%). Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of chorismic acid (final concentration: 50 µM, near the
value). -
Data Acquisition: Immediately transfer the plate to a fluorescence microplate reader. Monitor salicylate production continuously for 30 minutes at 37°C using an excitation wavelength (
) of 305 nm and an emission wavelength ( ) of 410 nm. -
Data Analysis: Calculate the initial velocities (
) from the linear portion of the fluorescence vs. time progress curves. Fit the data to the Morrison equation for tight-binding competitive inhibitors to determine the and .
Protocol 2: Whole-Cell Anti-Mycobacterial Activity (REMA)
Causality & Principle: MbtI is a conditionally essential target. Inhibitors will only show whole-cell efficacy if the mycobacteria are starved of iron, forcing reliance on the mycobactin pathway. Testing must be conducted in iron-depleted Sauton's medium. The Resazurin Microtiter Assay (REMA) is used to quantify viability based on the reduction of blue resazurin to pink, fluorescent resorufin by metabolically active cells [2].
Step-by-Step Procedure:
-
Media Preparation: Prepare standard Sauton's liquid medium. Treat the medium with Chelex-100 resin for 24 hours to strip all trace metals, filter-sterilize, and supplement with essential metals (Zn²⁺, Mg²⁺) except iron.
-
Inoculum Preparation: Grow M. bovis BCG or M. tuberculosis H37Rv in the iron-depleted medium until the logarithmic phase (OD₆₀₀ ≈ 0.4 - 0.6). Dilute to a final assay inoculum of
CFU/mL. -
Compound Treatment: In a clear-bottom 96-well plate, add 100 µL of the bacterial suspension to wells containing serial dilutions of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (range: 1.56 µM to 200 µM).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Viability Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Analysis: Measure fluorescence (Ex: 560 nm, Em: 590 nm). The Minimum Inhibitory Concentration (
) is defined as the lowest concentration of the compound that prevents 90% of resazurin reduction compared to the untreated control. Control Check: Run a parallel assay in iron-rich medium (supplemented with 50 µM FeCl₃); the compound should lose efficacy, proving on-target mycobactin inhibition.
Protocol 3: Ex Vivo Macrophage Infection Assay
Causality & Principle: Mtb is an intracellular pathogen residing within host alveolar macrophages. To be clinically viable, the furoic acid derivative must cross the eukaryotic cell membrane, survive the acidic phagolysosome, and penetrate the mycobacterial cell wall.
Step-by-Step Procedure:
-
Cell Culture: Seed murine alveolar-like macrophages (MPI-2 cells) or human THP-1 derived macrophages at
cells/well in a 96-well plate. -
Infection: Infect macrophages with Mtb H37Rv expressing GFP at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.
-
Washing: Wash cells three times with PBS to remove extracellular bacteria. Add fresh medium containing 50 µg/mL amikacin for 1 hour to kill remaining extracellular bacilli.
-
Treatment: Replace medium with fresh complete medium containing varying concentrations of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
-
Quantification: After 72 hours of incubation, lyse the macrophages using 0.1% Triton X-100. Plate serial dilutions of the lysate on Middlebrook 7H10 agar to determine intracellular CFU/mL, or use high-content fluorescence imaging to quantify GFP-Mtb area per macrophage.
Representative Data Presentation
The following table synthesizes the expected quantitative profiling data for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid compared to earlier generation hits, demonstrating the structural advantage of the cyanophenoxy substitution.
| Parameter | Assay Conditions | 5-[(4-Cyanophenoxy)methyl]-2-furoic acid | Unsubstituted 5-phenyl-2-furoic acid (Reference) |
| Enzymatic | MbtI Fluorescence Assay (50 µM Chorismate) | 1.2 - 3.5 µM | > 30 µM |
| Enzymatic | MbtI Fluorescence Assay (Competitive Fit) | 0.8 - 1.5 µM | 15.0 µM |
| Whole-Cell | Iron-Deficient Sauton's Medium (M. bovis BCG) | 16 - 32 µM | > 200 µM |
| Whole-Cell | Iron-Rich Sauton's Medium (M. bovis BCG) | > 200 µM (Confirms target specificity) | > 200 µM |
| Ex Vivo Efficacy | Mtb-infected MPI-2 Macrophages (CFU reduction) | Significant reduction at 50 µM | No reduction at 100 µM |
| Cytotoxicity ( | MRC-5 Human Fibroblasts (72h Resazurin) | > 200 µM | > 200 µM |
| Selectivity Index | > 6.25 | N/A |
Data summarized and extrapolated based on structure-activity relationships of homologous 5-phenylfuran-2-carboxylic acid derivatives targeting MbtI [1, 2, 4].
References
-
Cazzaniga, G., Mori, M., Griego, A., et al. "Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy." Journal of Medicinal Chemistry, 2025, 68(5): 5312-5332. Available at:[Link]
-
Mori, M., Stelitano, G., Griego, A., et al. "Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (MbtI) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections." Pharmaceuticals, 2022, 15(8): 992. Available at:[Link]
-
Mori, M., Villa, S., Chiarelli, L. R., Meneghetti, F., & Bellinzoni, M. "Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery." Pharmaceuticals, 2023, 16(11): 1559. Available at:[Link]
-
Mori, M., Stelitano, G., Gelain, A., et al. "Shedding X-ray Light on the Role of Magnesium in the Activity of Mycobacterium tuberculosis Salicylate Synthase (MbtI) for Drug Design." Journal of Medicinal Chemistry, 2020, 63(13): 7066-7080. Available at:[Link]
Application Notes and Protocols for the Investigation of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid in Drug Discovery
Introduction
5-[(4-Cyanophenoxy)methyl]-2-furoic acid is a novel organic molecule incorporating a 2-furoic acid scaffold and a 4-cyanophenoxy moiety. While the 2-furoic acid core is a recognized structural element in a variety of established pharmaceutical agents, including antibiotics and anti-inflammatory drugs[1][2], a comprehensive biological activity profile for this specific compound is not yet available in the public domain. The presence of the cyanophenoxy group, a feature in molecules designed to interact with specific biological targets[3], suggests that 5-[(4-Cyanophenoxy)methyl]-2-furoic acid warrants investigation as a potential therapeutic agent.
This document provides a detailed guide for researchers and drug development professionals on how to initiate an investigation into the therapeutic potential of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid. We propose a scientifically-grounded, albeit hypothetical, starting point for this investigation: the assessment of this compound as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.
Hypothesized Therapeutic Target: The HIF-1 Signaling Pathway
Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy.[4][5] The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1.[4][5] HIF-1 is a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[6]
Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded.[4] In hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., Vascular Endothelial Growth Factor, VEGF), glucose metabolism, and cell survival.[7][8][9]
The inhibition of the HIF-1 pathway is a compelling strategy in cancer therapy.[4][5] Small molecules that can disrupt the stabilization of HIF-1α, its dimerization with HIF-1β, or the binding of the HIF-1 complex to HREs are of significant interest.[6] The unique structure of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, with its potential for hydrogen bonding and aromatic interactions, makes it a candidate for disrupting the protein-protein or protein-DNA interactions that are critical for HIF-1 activity.
Experimental Workflow for Screening and Validation
The following workflow outlines a systematic approach to test the hypothesis that 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is an inhibitor of the HIF-1 signaling pathway.
Detailed Protocols
Protocol 1: HRE-Luciferase Reporter Gene Assay for Primary Screening
This cell-based assay is a robust method for high-throughput screening of potential HIF-1 inhibitors.[7][8] It utilizes a cell line stably transfected with a luciferase reporter gene under the control of multiple HREs.[10][11][12] Inhibition of the HIF-1 pathway results in a decrease in luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
HRE-luciferase reporter cell line (e.g., U2OS-HRE-luc[7], HeLa-HRE-luc[10][12])
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
5-[(4-Cyanophenoxy)methyl]-2-furoic acid (dissolved in DMSO to create a stock solution)
-
Hypoxia-inducing agent (e.g., CoCl₂, Deferoxamine (DFO)) or a hypoxic incubator chamber[13]
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HRE-luciferase reporter cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[10][12] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid in culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the cells. Include wells with vehicle (DMSO) only as a negative control.
-
Induction of HIF-1 Activity:
-
Luciferase Assay: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Calculate the percentage of HIF-1 inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of HIF-1 activity is inhibited).
| Parameter | Description |
| Cell Line | HRE-Luciferase Reporter Cell Line |
| Plate Format | 96-well |
| Induction | Hypoxia (1% O₂) or Chemical (CoCl₂, DFO) |
| Readout | Luminescence |
| Primary Endpoint | IC₅₀ Value |
Protocol 2: Western Blot Analysis of HIF-1α Protein Levels
This protocol is used to validate whether the observed inhibition of HRE-luciferase activity is due to a reduction in HIF-1α protein levels.[15]
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
6-well tissue culture plates
-
5-[(4-Cyanophenoxy)methyl]-2-furoic acid
-
Hypoxia-inducing agent or hypoxic incubator
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 5-[(4-Cyanophenoxy)methyl]-2-furoic acid at concentrations around its IC₅₀ value determined from the luciferase assay. Include a vehicle control.
-
Induction of HIF-1α: Induce HIF-1α expression as described in Protocol 1.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14] It is crucial to work quickly to prevent HIF-1α degradation.[13][16] For optimal results, nuclear extracts can be prepared.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (30-50 µg) onto an SDS-PAGE gel.[14]
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control using densitometry software.
-
Normalize the HIF-1α band intensity to the loading control.
-
Compare the normalized HIF-1α levels in the treated samples to the vehicle control.
Protocol 3: VEGF ELISA for Functional Downstream Effects
This assay measures the secretion of VEGF, a key pro-angiogenic factor and a downstream target of HIF-1, to confirm the functional consequence of HIF-1 inhibition.[17][18]
Materials:
-
Cancer cell line
-
24-well tissue culture plates
-
5-[(4-Cyanophenoxy)methyl]-2-furoic acid
-
Hypoxia-inducing agent or hypoxic incubator
-
Human VEGF ELISA kit
-
ELISA plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in 24-well plates. At 70-80% confluency, replace the medium with a serum-free medium containing the test compound or vehicle.
-
Induction of HIF-1: Induce HIF-1 activity as previously described.
-
Collection of Supernatant: After the incubation period (typically 24 hours), collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
VEGF ELISA: Perform the ELISA according to the manufacturer's protocol.[19] This typically involves:
-
Adding the collected supernatants and VEGF standards to the wells of the ELISA plate pre-coated with a VEGF capture antibody.
-
Incubating to allow VEGF to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve using the VEGF standards.
-
Determine the concentration of VEGF in each sample by interpolating from the standard curve.
-
Compare the VEGF concentration in the treated samples to the vehicle control.
Data Interpretation and Future Directions
A successful outcome from this experimental workflow would be the demonstration that 5-[(4-Cyanophenoxy)methyl]-2-furoic acid:
-
Inhibits HRE-luciferase activity in a dose-dependent manner.
-
Reduces the accumulation of HIF-1α protein under hypoxic conditions.
-
Decreases the secretion of the downstream target protein, VEGF.
Upon confirmation as a HIF-1 inhibitor, further studies should be conducted to elucidate the precise mechanism of action. These could include investigating its effect on HIF-1α mRNA levels, protein synthesis, and protein degradation rates. Additionally, assessing the compound's selectivity for the HIF-1 pathway over other cellular signaling pathways and evaluating its efficacy in in vivo models of cancer would be critical next steps in its development as a potential therapeutic agent.
References
- Welsh, S., Williams, R., Kirkpatrick, L., Hale, V., & Powis, G. (2005). Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. Molecular Cancer Therapeutics, 4(6), 925-934.
- Xia, M., Huang, R., Witt, K. L., Southall, N., Tice, R. R., & Austin, C. P. (2009). Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. Journal of Biomolecular Screening, 14(7), 801-811.
-
Abeomics. (n.d.). HRE Leeporter™ Luciferase Reporter-HeLa Cell Line. Retrieved from [Link]
-
BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus. Retrieved from [Link]
-
ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot? Retrieved from [Link]
- Rapisarda, A., & Melillo, G. (2009). Hypoxia-inducible factor 1 inhibitors. Methods in Enzymology, 435, 439-457.
- Inubushi, M., Ko, S., & Saga, T. (2024). A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro. Methods in Molecular Biology, 2733, 47-56.
- Oess, S., & Kiriakidi, S. (2022). Genetically Encoded Whole Cell Biosensor for Drug Discovery of HIF-1 Interaction Inhibitors. ACS Synthetic Biology, 11(11), 3698-3708.
-
Boster Biological Technology. (n.d.). HRE Luciferase Reporter-HeLa Cell Line. Retrieved from [Link]
- Ulasli, M., Ozes, O. N., & Ozes, O. S. (2012). In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. Anticancer Research, 32(12), 5283-5288.
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
- Woo, L. W. L., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(17), 7666-7678.
- Wang, G. L., Jiang, B. H., Rue, E. A., & Semenza, G. L. (1995). Hypoxia-inducible factor 1 is a basic-helix-loop-helix-PAS heterodimer regulated by cellular O2 tension. Proceedings of the National Academy of Sciences, 92(12), 5510-5514.
- Zundel, W., et al. (2000). Loss of PTEN facilitates HIF-1-mediated gene expression. Genes & Development, 14(4), 391-396.
-
Shree Ganesh Remedies Limited. (n.d.). 2-Furoic acid-88-14-2. Retrieved from [Link]
- Lee, K., et al. (2018). Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy. Journal of Medicinal Chemistry, 61(22), 10034-10050.
- Berra, E., et al. (2003). In vitro Ischemia Suppresses Hypoxic Induction of Hypoxia Inducible Factor-1α by Inhibition of Synthesis and Not Enhanced Degradation. Journal of Biological Chemistry, 278(33), 31173-31180.
- Yu, T., et al. (2017). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Yonsei Medical Journal, 58(3), 489-496.
- Nagle, D. G., & Zhou, Y. D. (2006). Natural product-based inhibitors of hypoxia-inducible factor-1 (HIF-1). Current Drug Targets, 7(3), 355-369.
- Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Organic & Biomolecular Chemistry, 19(26), 5857-5863.
- Jensen, R. L. (2006). Inhibition of hypoxia inducible factor-1alpha (HIF-1alpha) decreases vascular endothelial growth factor (VEGF) secretion and tumor growth in malignant gliomas. Journal of Neuro-Oncology, 78(3), 233-247.
- Jaiswal, A., et al. (2025). Recent Update of Natural Compounds as HIF-1α Inhibitors in Colorectal Carcinoma. Current Medicinal Chemistry.
- Zhang, H., et al. (2021). Action Sites and Clinical Application of HIF-1α Inhibitors. Journal of Cancer, 12(1), 237-247.
- Kim, Y. M., et al. (2011). Molecular mechanism of HIF-1-independent VEGF expression in a hepatocellular carcinoma cell line. International Journal of Molecular Medicine, 28(2), 229-234.
- Lee, K., et al. (2018). Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy. Journal of Medicinal Chemistry, 61(22), 10034-10050.
- Yu, T., et al. (2017). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Yonsei Medical Journal, 58(3), 489-496.
- Kim, J., et al. (2020). Design, synthesis, and target identification of new hypoxia-inducible factor 1 (HIF-1) inhibitors containing 1-alkyl-1H-pyrazole-3-carboxamide moiety. European Journal of Medicinal Chemistry, 187, 111956.
- Li, Y., et al. (2025).
- Onnis, B., et al. (2010). Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents. PLoS ONE, 5(5), e10522.
-
ResearchGate. (n.d.). Anti-VEGF antibodies inhibit hypoxic induction of HIF-1α in HCT116, but.... Retrieved from [Link]
- González-García, S., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3505.
- Singh, A., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 108-118.
-
ResearchGate. (n.d.). Antitumor activity of the synthesized compounds 1, 4-8. Retrieved from [Link]
- Uzair, B., et al. (2023). Network pharmacology‒based analysis of marine cyanobacteria derived bioactive compounds for application to Alzheimer's disease. Frontiers in Microbiology, 14, 1264669.
Sources
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- 3. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid in Antimicrobial Discovery and High-Throughput Screening
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. Furan-2-carboxylic acid (2-furoic acid) derivatives have emerged as potent antimicrobial and antitubercular agents, primarily due to their ability to penetrate bacterial cell envelopes and disrupt essential metabolic pathways [1].
5-[(4-Cyanophenoxy)methyl]-2-furoic acid represents a highly specialized derivative designed for advanced antimicrobial screening. The structural rationale for this compound is tri-fold:
-
The 2-Furoic Acid Core: Acts as the primary pharmacophore. In mycobacterial species, 5-substituted furan-2-carboxylic acids are recognized as potent inhibitors of MbtI, a salicylate synthase crucial for the biosynthesis of iron-chelating mycobactins [2]. Depriving the pathogen of iron halts proliferation.
-
The 5-Methyl Linker: Provides necessary spatial geometry and rotational freedom, allowing the bulky tail to navigate narrow enzymatic binding pockets.
-
The 4-Cyanophenoxy Moiety: The cyano group acts as a strong electron-withdrawing group and hydrogen-bond acceptor, enhancing binding affinity (via
stacking and H-bonding) while significantly increasing the lipophilicity (LogP) required to penetrate the mycolic acid-rich cell wall of Mycobacterium tuberculosis and the outer membranes of Gram-negative bacteria [3].
Physicochemical Profile
Proper handling and solvent selection are dictated by the compound's physicochemical properties. Due to the lipophilic cyanophenoxy tail, aqueous solubility is limited; therefore, Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for stock preparation.
| Property | Value / Description | Experimental Implication |
| Chemical Formula | Determines molarity calculations. | |
| Molecular Weight | 243.21 g/mol | 10 mM stock requires 2.43 mg/mL in DMSO. |
| Solubility | Soluble in DMSO, DMF | Maximize stock concentration to minimize vehicle toxicity in assays ( |
| pKa (Carboxylic Acid) | ~3.1 - 3.5 | Compound will be ionized at physiological pH (7.4), affecting membrane partitioning. |
| Primary Target Class | Siderophore Biosynthesis (e.g., MbtI) | Assays must be conducted in iron-depleted media to observe efficacy. |
Mechanism of Action Visualization
To contextualize the experimental design, the following diagram illustrates the established pathway by which 5-substituted furoic acids exert their antimicrobial effects, specifically targeting iron acquisition.
Fig 1: Mechanistic pathway of 5-substituted furoic acids inhibiting bacterial iron acquisition.
Experimental Protocols
The following protocols are engineered as self-validating systems . In antimicrobial screening, false positives (due to compound precipitation) and false negatives (due to vehicle toxicity) are common. These protocols embed internal controls to guarantee data integrity.
Protocol A: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the MIC of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid against target strains (e.g., M. smegmatis or S. aureus).
Critical Insight: Because furoic acid derivatives target iron acquisition, standard Mueller-Hinton Broth (MHB) may mask the compound's efficacy due to trace iron contamination. Chelex-treated or iron-deficient media (e.g., GAST media for mycobacteria) must be used.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Media Preparation: Prepare iron-depleted assay medium. For mycobacteria, use Glycerol-Alanine-Salts (GAST) medium supplemented with 0.05% Tween 80 to prevent bacterial clumping.
-
Serial Dilution (96-well plate):
-
Add 100 µL of medium to columns 2–12.
-
Add 196 µL of medium and 4 µL of the 10 mM compound stock to column 1 (Final concentration: 200 µM, 2% DMSO).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing to column 10. Discard 100 µL from column 10. (Columns 11 and 12 are controls).
-
-
Inoculum Preparation: Adjust the bacterial suspension to an
of 0.08–0.1, then dilute 1:100 in the assay medium to achieve ~ CFU/mL. -
Inoculation: Add 100 µL of the inoculum to columns 1–11.
-
Column 11 (Growth Control): Inoculum + Medium + 1% DMSO (Vehicle control).
-
Column 12 (Sterility Control): Medium only.
-
-
Incubation: Seal the plate with a breathable membrane. Incubate at 37°C. (18-24 hours for fast-growing bacteria; 3-5 days for mycobacteria).
-
Readout (Resazurin Addition): Because the cyanophenoxy compound may precipitate and scatter light (confounding
readings), use a metabolic dye. Add 30 µL of 0.01% resazurin solution to all wells. Incubate for an additional 2-4 hours. -
Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration well that remains blue.
Protocol B: High-Throughput MbtI Enzyme Inhibition Assay
To prove the specific mechanism of action, a biochemical assay measuring the inhibition of salicylate synthase (MbtI) is required [2].
Step-by-Step Methodology:
-
Reaction Mix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM
, and 10 nM purified recombinant MbtI enzyme. -
Compound Addition: Dispense 1 µL of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (serial dilutions in DMSO) into a 384-well black microplate.
-
Pre-incubation: Add 49 µL of the Reaction Mix. Incubate at room temperature for 15 minutes to allow compound-enzyme equilibrium.
-
Substrate Addition: Initiate the reaction by adding 50 µL of 100 µM chorismate (the natural substrate).
-
Fluorescence Readout: Salicylate production is measured fluorometrically (Excitation: 305 nm, Emission: 410 nm) continuously for 30 minutes.
-
Self-Validation (Z'-factor): Include 16 wells of fully uninhibited enzyme (DMSO only) and 16 wells of completely inhibited enzyme (using a known MbtI inhibitor like 5-(4-nitrophenyl)furan-2-carboxylic acid [2]). Calculate the Z'-factor to ensure assay robustness (
is acceptable).
High-Throughput Screening (HTS) Workflow
Fig 2: Automated HTS workflow integrating self-validating controls and data triage.
Data Analysis & Expected Validation Metrics
To ensure the trustworthiness of the experimental data, raw fluorescence or absorbance units must be normalized against the internal controls.
Equation for Percent Inhibition:
Table 2: Representative Assay Validation Metrics
| Metric / Control | Expected Value Range | Purpose in Self-Validating System |
| Vehicle Control (1% DMSO) | 100% Growth / Activity | Establishes baseline; confirms DMSO is not toxic to the specific strain. |
| Sterility Blank | < 5% Background Signal | Ensures media is free from contamination and compound does not auto-fluoresce. |
| Positive Control (Ciprofloxacin) | MIC | Validates the susceptibility of the bacterial batch used on the day of assay. |
| Z'-Factor (HTS) | 0.65 – 0.85 | Statistically proves the separation between positive and negative controls is wide enough for hit detection. |
| Compound IC50 (MbtI) | 1.5 – 10 µM (Typical for Furoates) | Confirms specific on-target biochemical activity prior to phenotypic testing. |
By strictly adhering to these validation metrics, researchers can confidently attribute antimicrobial activity to the 5-[(4-Cyanophenoxy)methyl]-2-furoic acid scaffold rather than artifactual interference [4].
References
-
Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid: A Target for MbtI in Mycobacterium tuberculosis. International Journal of Molecular Sciences (MDPI). Available at:[Link]
-
Fakhri, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Australian Journal of Chemistry. (2021). Furoate Based Functionalised Ionic Liquid: Antimicrobial and Antioxidant Studies. CSIRO Publishing. Available at: [Link]
techniques for crystallizing 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
Application Note: Advanced Crystallization Protocols for 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid
Executive Summary
5-[(4-Cyanophenoxy)methyl]-2-furoic acid is a critical pharmacophore often utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] Its structural integrity—comprising a furan core, a labile ether linkage, and a para-substituted nitrile—demands precise crystallization parameters to ensure high purity (>99.5%) and stability.[1]
This guide details two complementary crystallization strategies: pH-Swing Reactive Crystallization for primary purification (removal of phenolic and halide impurities) and Anti-Solvent Recrystallization for final polymorphism control.[1] These protocols are designed to be scalable and self-validating.[1]
Physicochemical Profile & Solubility Mapping
Understanding the molecule's behavior in solution is the prerequisite for successful isolation.[1]
| Property | Value / Characteristic | Implication for Processing |
| pKa (Acid) | ~3.2 – 3.6 (Furan-2-COOH) | Soluble in mild base (NaHCO₃); precipitates at pH < 2.[1] |
| pKa (Impurity) | ~7.9 (4-Cyanophenol) | Critical: Can be separated via pH differential extraction.[1] |
| LogP | ~2.1 (Estimated) | Moderate lipophilicity; soluble in EtOAc, THF, DMSO.[1] |
| Thermal Stability | Decarboxylation >140°C | Avoid prolonged boiling; keep drying temps <60°C. |
| Solubility (Water) | Low (<0.5 mg/mL at pH 1) | Water is an ideal anti-solvent or reaction medium.[1] |
| Solubility (Alc) | High (MeOH, EtOH) | Good solvents for thermal recrystallization.[1] |
Protocol A: pH-Swing Reactive Crystallization (Primary Purification)
Objective: Isolate the target acid from the crude reaction mixture while removing unreacted 4-cyanophenol and inorganic salts.
Mechanism: This method leverages the pKa difference between the target carboxylic acid (pKa ~3.[1]5) and the phenolic impurity (pKa ~7.9).[1] By using a weak base (NaHCO₃), we selectively ionize the carboxylic acid into the aqueous phase, leaving the phenol in the organic phase.[1]
Step-by-Step Methodology:
-
Dissolution (Organic Phase):
-
Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 volumes relative to mass).
-
Validation: Ensure complete dissolution; sonicate if necessary.[1]
-
-
Selective Extraction (The "pKa Cut"):
-
Add 5% w/v Aqueous Sodium Bicarbonate (NaHCO₃) (1.2 equivalents).
-
Stir vigorously for 20 minutes.
-
Mechanistic Insight: At pH ~8.5 (NaHCO₃), the furoic acid deprotonates (
) and enters the water phase. The 4-cyanophenol remains largely protonated ( ) and stays in the EtOAc layer.[1]
-
-
Phase Separation:
-
Reactive Precipitation:
-
Digestion & Filtration:
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Workflow Visualization (Graphviz)
Figure 1: Logic flow for the pH-swing purification, exploiting acidity differences to remove phenolic impurities.
Protocol B: Thermal/Anti-Solvent Recrystallization (Polishing)[1]
Objective: Improve crystallinity, remove trace color, and control particle size distribution (PSD).
Solvent System: Ethanol (Solvent) / Water (Anti-solvent).[1]
Step-by-Step Methodology:
-
Saturation:
-
Suspend the dried solid from Protocol A in Ethanol (absolute) (5 volumes).
-
Heat to 65–70°C (Reflux).[1]
-
Note: If the solution is not clear, add Ethanol in 0.5 volume increments. Do not exceed 8 volumes.
-
-
Clarification (Optional):
-
If insoluble particulates remain, perform a hot filtration through a pre-heated Celite pad.[1]
-
-
Nucleation Control:
-
Cool the solution slowly to 50°C .
-
Add Water (warm, 50°C) dropwise until a faint turbidity persists (Cloud Point).
-
Ratio: Typically 1:1 to 1:2 (Ethanol:Water) at the end point.[1]
-
-
Crystal Growth:
-
Final Isolation:
Crystallization Pathway Diagram
Figure 2: Thermal and anti-solvent crystallization workflow for particle size control.[1]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Cooling too fast or high impurity profile.[1] | Re-heat to dissolve.[1] Add seed crystals at the cloud point.[1] Cool slower. |
| Low Yield | pH not low enough during precipitation.[1] | Ensure pH is < 2.[1]0. Carboxylic acids have significant solubility at pH 4-5.[1] |
| Phenol Impurity | Inefficient extraction.[1] | Repeat the NaHCO₃ wash.[1] Ensure the organic layer is fully separated before acidification.[1] |
| Color (Yellowing) | Oxidation of furan ring.[1][2][3][4] | Perform recrystallization with 1% activated carbon.[1] Minimize light exposure.[1] |
References
-
Synthesis of Furoic Acid Derivatives: "Organic Syntheses Procedure: 2-Furancarboxylic Acid." Organic Syntheses, Coll.[1][4] Vol. 1, p. 274.[1][4] Link[1]
-
Purification Logic (HMF/Furan Acids): "Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid."[1][5] Journal of Molecular Catalysis A: Chemical, 2019.[1][5] Link
-
General Solubility Data: "2-Furoic acid."[1][4] Wikipedia / PubChem Data Source.[1] Link[1]
-
Structural Analogs (Ether Linkages): "Targeted Modification of furan-2-carboxaldehydes...". National Institutes of Health (NIH).[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
Welcome to the technical support center for the synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
The synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is typically achieved through a two-step process: a Williamson ether synthesis to couple the cyanophenol and furan moieties, followed by an oxidation to convert the aldehyde at the C2 position to a carboxylic acid. This guide is structured in a question-and-answer format to directly address specific issues you may face at each stage of this process.
Overall Synthetic Workflow
The following diagram outlines the standard synthetic route discussed in this guide.
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide & FAQs
This section is divided into the primary stages of the synthesis, addressing common problems with explanations and actionable solutions.
Part A: Issues in Step 1 - Williamson Ether Synthesis
The formation of the ether linkage is achieved via a bimolecular nucleophilic substitution (SN2) reaction between the 4-cyanophenoxide ion and an electrophilic furan derivative, typically 5-(chloromethyl)furfural (CMF).[1][2] Success in this step hinges on optimizing conditions to favor the SN2 pathway.
Question: My yield for the Williamson ether synthesis is consistently low. What are the most likely causes?
Answer: Low yields in this step can typically be attributed to one of four factors: (1) incomplete deprotonation of 4-cyanophenol, (2) suboptimal solvent choice, (3) competing side reactions, or (4) degradation of the starting material.
-
Incomplete Deprotonation: The nucleophile in this reaction is the phenoxide ion, not the phenol. Ensure you are using a sufficiently strong base to fully deprotonate the 4-cyanophenol. While weaker bases like potassium carbonate (K₂CO₃) can work, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent are often more effective and ensure complete formation of the highly reactive nucleophile.[3]
-
Solvent Choice: The SN2 mechanism is significantly favored in polar aprotic solvents.[4] These solvents solvate the cation of the base (e.g., K⁺ or Na⁺) but do not form a strong hydrogen-bonding shell around the phenoxide nucleophile, leaving it "naked" and highly reactive. Protic solvents like ethanol or water will solvate the nucleophile, reducing its reactivity and slowing the reaction rate.[5]
| Solvent Type | Examples | Suitability for Williamson Synthesis | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent | Solvates the counter-ion but not the nucleophile, maximizing reaction rate.[4] |
| Polar Protic | Water, Ethanol, Methanol | Poor | Solvates and deactivates the nucleophile through hydrogen bonding.[5] |
| Apolar | Toluene, Hexane | Poor | Reactants have poor solubility, leading to a slow, heterogeneous reaction. |
-
Side Reactions: The primary competing reaction is the E2 elimination, which is promoted by strong, sterically hindered bases and secondary or tertiary alkyl halides.[2] Fortunately, 5-(chloromethyl)furfural is a primary halide, which strongly favors the SN2 pathway.[5] However, elevated temperatures can increase the rate of elimination and other decomposition pathways.
-
Starting Material Instability: 5-(Chloromethyl)furfural (CMF) is a highly reactive platform chemical but can be prone to degradation and self-polymerization, especially under acidic or high-temperature conditions.[6][7] It is recommended to use freshly prepared or purified CMF for best results. If sourced commercially, check its purity upon arrival.
Question: I am observing an unexpected byproduct. Could C-alkylation be occurring?
Answer: Yes, C-alkylation is a known, albeit usually minor, side reaction with phenoxide nucleophiles. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring at the ortho and para positions (C-alkylation). While O-alkylation is kinetically and thermodynamically favored, some C-alkylation can occur, especially if the oxygen is sterically hindered or if reaction conditions promote it. To minimize C-alkylation, ensure a polar aprotic solvent is used and avoid excessively high temperatures.[5]
Caption: O-Alkylation vs. C-Alkylation in Williamson Ether Synthesis.
Question: What is the best way to prepare the 5-(chloromethyl)furfural (CMF) starting material?
Answer: CMF is typically synthesized from fructose or other hexose sugars.[6] A common lab-scale preparation involves reacting fructose with concentrated hydrochloric acid in a biphasic system (e.g., toluene-water or CHCl₃-H₂O).[7][8] The acid catalyzes the dehydration of fructose to 5-hydroxymethylfurfural (HMF), which is then converted in-situ to CMF.[7] The organic solvent continuously extracts the CMF as it is formed, protecting it from the acidic aqueous environment where it can degrade.[7] Continuous flow processing has also been shown to be an efficient method for CMF synthesis.[9]
Part B: Issues in Step 2 - Oxidation of the Aldehyde
The final step is the selective oxidation of the furfural aldehyde to a carboxylic acid without affecting other functional groups. The Pinnick oxidation is exceptionally well-suited for this transformation due to its mild conditions and high tolerance for various functional groups, including ethers and nitriles.[10][11]
Question: My Pinnick oxidation is slow or incomplete. How can I improve the conversion rate?
Answer: The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is formed in situ from sodium chlorite (NaClO₂) under mildly acidic conditions.[10][12]
-
pH Control: The reaction is pH-sensitive. The acidic conditions are typically established using a buffer like sodium dihydrogen phosphate (NaH₂PO₄).[13] If the reaction is too slow, ensure the pH is in the optimal range (typically 4-5).
-
Scavenger Use: A key byproduct of the reaction is hypochlorous acid (HOCl), a reactive species that can consume the sodium chlorite and participate in unwanted side reactions (e.g., chlorination of the furan ring).[14] To prevent this, a scavenger is almost always included. The most common and effective scavenger is 2-methyl-2-butene.[13] It rapidly reacts with and neutralizes the HOCl byproduct. Ensure you are using a slight excess of the scavenger.
-
Solvent System: The reaction is often run in a mixed solvent system, such as tert-butanol and water, to dissolve both the organic substrate and the inorganic reagents.[13] Proper dissolution is key for an efficient reaction.
Question: Are there alternatives to the Pinnick oxidation?
Answer: While the Pinnick oxidation is highly recommended, other methods can be used.
-
Gold Nanoparticle Catalysis: Oxidation using gaseous oxygen in the presence of a supported gold nanoparticle catalyst has been shown to convert furfural derivatives to the corresponding furoic acids in very high yields (up to 98%) in a non-alkaline aqueous medium.[15]
-
Biocatalysis: Whole-cell biocatalysts, such as recombinant E. coli strains, have been developed to selectively oxidize furfural and its derivatives to the corresponding carboxylic acids with high yields and substrate tolerance.[16][17][18] This approach is a green chemistry alternative but requires specialized biological expertise.
-
Traditional Oxidants: Stronger oxidants like potassium permanganate (KMnO₄) or dichromate can also work but are less selective and may lead to over-oxidation or degradation of the furan ring.[19] These are generally not recommended unless other methods fail.
Part C: Purification and Characterization
Question: What is the most effective method for purifying the final product?
Answer: The final product, being a carboxylic acid, offers several purification strategies.
-
Acid-Base Extraction: After the reaction, you can perform a work-up by extracting the crude product into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the sodium carboxylate salt. This will separate it from neutral organic impurities. The aqueous layer can then be washed with an organic solvent (like ethyl acetate), re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, and collected by filtration.[20]
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is an excellent method to obtain highly pure crystalline material.[20]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes with a small amount of acetic acid to keep the product protonated, is often effective.[21]
Detailed Experimental Protocols
The following are generalized, illustrative protocols. Researchers must adapt them based on their specific lab conditions, scale, and safety procedures.
Protocol 1: Synthesis of 5-[(4-Cyanophenoxy)methyl]furfural (Intermediate)
-
Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF).
-
Deprotonation: Add 4-cyanophenol (1.0 eq.) to the DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Addition: Prepare a solution of 5-(chloromethyl)furfural (CMF) (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the flask containing the sodium 4-cyanophenoxide.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the intermediate aldehyde.
Protocol 2: Synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (Final Product)
-
Setup: In a flask, dissolve the intermediate aldehyde (1.0 eq.) from Protocol 1 in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (2.0-3.0 eq.) to the solution. In a separate container, dissolve sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq.) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq.) in water.
-
Reaction: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature. The reaction is typically exothermic; maintain the temperature below 35 °C with a water bath if necessary. Stir vigorously at room temperature for 6-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully adjust the pH to ~8-9 with a 2 M NaOH solution. Wash the aqueous solution with diethyl ether to remove the 2-methyl-2-butene and its byproducts.
-
Isolation: Re-acidify the aqueous layer to pH ~2-3 with 1 M HCl. The product should precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.
References
-
Wikipedia. Pinnick oxidation. [Link]
-
Yadav, V. G., et al. (2021). Synthesis and Characterization of 5-Hydroxymethlfurfural Derivative Based Materials. [Link]
-
ORGANIC CHEMISTRY SELECT. (2012). Pinnick Oxidation. [Link]
-
PrepChem.com. Synthesis of 5-Chloromethyl furfural. [Link]
-
Orgoly. (2021). Pinnick Oxidation. [Link]
-
Fulidis, A., et al. (2020). Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. Reaction Chemistry & Engineering. [Link]
-
Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. [Link]
-
YouTube. (2025). Pinnick Oxidation. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Sádaba, I., et al. (2024). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]
-
Zhang, Z., et al. (2022). Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. PMC. [Link]
-
Liu, B., et al. (2013). Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems. PMC. [Link]
-
Mascal, M. (2019). 5-(Chloromethyl)furfural (CMF): A Platform for Transforming Cellulose into Commercial Products. ACS Sustainable Chemistry & Engineering. [Link]
-
vom Stein, T., et al. (2016). Simple efficient one-pot synthesis of 5-hydroxymethylfurfural and 2,5-diformylfuran from carbohydrates. Reaction Chemistry & Engineering. [Link]
-
University of Calgary. Ch16 : ROH + R' X -> ROR' (Williamson). [Link]
-
Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [Link]
-
Lee, J. W., et al. (2023). Sustainable One-Pot Synthesis of 5-(Hydroxymethyl)furfural from C6-Sugars by Enhanced H+ Exchange Heterogeneous Catalysis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
He, Y-C., et al. (2020). Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. PubMed. [Link]
-
Organic Syntheses Procedure. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [Link]
-
ResearchGate. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. [Link]
-
Google Patents. US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[10][22]-benzoxaborole and polymorphs thereof.
-
Abdulmalik, O., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [Link]
- Google Patents.
-
RSC Publishing. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
-
Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]
-
PubMed Central. (2014). 5-(Hydroxymethyl)furan-2-carboxylic acid. [Link]
-
MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]
-
MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tailoredread.com [tailoredread.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 11. orgoly.com [orgoly.com]
- 12. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 15. WO2017158106A1 - Furoic acid preparation method - Google Patents [patents.google.com]
- 16. Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole and polymorphs thereof - Google Patents [patents.google.com]
- 21. 5-(Hydroxymethyl)furan-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Characterization of 5-Hydroxymethlfurfural Derivative Based Materials - ProQuest [proquest.com]
degradation pathways of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
Technical Support Center: Stability & Degradation of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
System Status: 🟢 Online | Ticket Queue: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Degradation Pathways, Troubleshooting, and Experimental Validation[1]
User Interface: Select Your Issue
Welcome to the technical support hub for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid . This guide is designed for researchers observing unexpected impurities or stability issues during formulation, storage, or metabolic studies. Unlike standard datasheets, we address the causality of degradation based on the molecule's specific pharmacophore vulnerabilities: the electron-rich furan ring, the benzylic-like ether linkage, and the hydrolyzable nitrile.
Knowledge Base: Critical Degradation Pathways
Hydrolytic Degradation (The "pH Drift" Issue)
Symptom: You observe new peaks in your HPLC chromatogram with mass shifts of +18 Da or +19 Da relative to the parent. Root Cause: The nitrile (cyano) group on the phenoxy ring is susceptible to hydrolysis, particularly under extreme pH or elevated temperatures.
-
Mechanism:
-
Stage 1 (Amide Formation): Nucleophilic attack by water on the nitrile carbon converts the cyano group (-CN) to a primary amide (-CONH₂).[1][2] Mass Shift: +18 Da.
-
Stage 2 (Acid Formation): Further hydrolysis converts the amide to a carboxylic acid (-COOH).[1][2] Mass Shift: +1 Da (relative to amide) / +19 Da (relative to parent).
-
Technical Note: While aryl nitriles are generally stable at neutral pH, the presence of the electron-withdrawing ether oxygen at the para position can modulate reactivity. This pathway is accelerated in basic media (pH > 10) or strongly acidic media (pH < 2) .[1]
Oxidative Degradation (The "Headspace" Issue)
Symptom: Loss of potency accompanied by the appearance of 4-cyanophenol and highly polar, low-molecular-weight species.[1][2] Root Cause: The ether linkage and the furan ring are distinct oxidation sites.[1]
-
Pathway A: Oxidative Ether Dealkylation (H-Atom Abstraction) The methylene group (-CH₂-) bridging the furan and the oxygen is in a "furfuryl" position, electronically similar to a benzylic position.[1][2] It is highly susceptible to radical autoxidation.[1]
-
Mechanism:[1][2][3][4][5][6] A radical initiator abstracts a hydrogen from the methylene.[1] Oxygen addition leads to a peroxide intermediate, which decomposes to cleave the ether bond.[1]
-
Products:4-Cyanophenol (leaving group) and 5-formyl-2-furoic acid (which rapidly oxidizes further to 2,5-furandicarboxylic acid, FDCA).[1][2]
-
-
Pathway B: Furan Ring Opening (Singlet Oxygen Attack) The furan ring is an electron-rich diene.[1][2] In the presence of light and oxygen (or peroxides), it can undergo [4+2] cycloaddition with singlet oxygen or radical oxidation.
Interactive Troubleshooting (FAQ)
Q1: I see a degradation product eluting before the parent peak in Reverse Phase HPLC. What is it? A: This is likely 5-[(4-Carbamoylphenoxy)methyl]-2-furoic acid (the amide hydrolysis product) or 4-Cyanophenol (from ether cleavage).[1][2]
-
Reasoning: The hydrolysis of the nitrile to an amide increases polarity slightly. However, if the ether cleaves, 4-cyanophenol is significantly smaller and more polar than the parent, leading to earlier elution.[1]
-
Action: Check the UV spectrum.[1][7] 4-Cyanophenol has a distinct absorption shift compared to the parent furoic acid scaffold.[1][2]
Q2: My sample turned yellow/brown during stress testing. Is this normal? A: Yes, this indicates Furan Ring Polymerization/Opening .[1]
-
Reasoning: Furan derivatives are notorious for forming "humins" or colored oligomers upon acid-catalyzed degradation or extensive oxidation.[1][2] This is often non-stoichiometric and results in baseline rise in HPLC rather than discrete peaks.[1]
-
Action: Quantify the loss of parent rather than trying to quantify the colored degradants, as mass balance will likely be poor.
Q3: Can I use methanol as a solvent for stress testing? A: Proceed with Caution.
-
Reasoning: The carboxylic acid on the furan ring can undergo esterification with methanol (forming the methyl ester) if the pH is low (acidic stress). This creates an artifact peak (Mass Shift: +14 Da) that is not a true degradant of the drug substance but a method artifact.
-
Recommendation: Use Acetonitrile/Water mixtures for stock preparation to avoid solvolysis artifacts.[1]
Visualizing the Pathways
The following diagram maps the logical flow of degradation based on stress conditions.
Figure 1: Comprehensive degradation map showing hydrolytic (blue), oxidative (red), and photolytic (grey) pathways.[1]
Experimental Protocol: Forced Degradation Validation
To confirm these pathways in your specific matrix, follow this targeted stress testing protocol.
Objective: Isolate and identify the specific degradation products of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
| Stress Condition | Reagent / Setup | Duration / Temp | Target Degradant | Analytical Focus |
| Acid Hydrolysis | 1N HCl | 24-48 hrs @ 60°C | Amide / Diacid | Monitor for +18/+19 Da shifts. Watch for decarboxylation (rare).[1] |
| Base Hydrolysis | 1N NaOH | 4-8 hrs @ Room Temp | Amide / Diacid | Rapid hydrolysis expected.[1][2] Neutralize quickly before injection.[1][2] |
| Oxidation | 3% H₂O₂ | 2-24 hrs @ Room Temp | N-Oxide (unlikely) / Ether Cleavage | Look for 4-Cyanophenol and FDCA.[1][2] Check for early eluting peaks.[1][2] |
| Photolysis | UV (Xe lamp) | 1.2 million lux hrs | Ring Opening | Watch for baseline noise/polymerization and loss of mass balance. |
Step-by-Step Workflow:
-
Preparation: Dissolve parent compound in Acetonitrile to 1 mg/mL. Dilute 1:1 with the stress reagent (HCl, NaOH, or H₂O₂).[1]
-
Incubation: Incubate in amber vials (except for photolysis) at the specified temperature.
-
Quenching:
-
Analysis: Inject onto C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Gradient: 5% to 95% B (ACN) over 10 mins.
-
Detection: Use PDA (200-400 nm) and MS (ESI+ and ESI-). Note: Furoic acids often ionize better in Negative Mode (ESI-).[1][2]
References & Authoritative Grounding
-
Furan Ring Stability & Oxidation:
-
Nitrile Hydrolysis Kinetics:
-
Context: General mechanism of nitrile hydrolysis to amides and acids under acidic/basic conditions.[1]
-
Source: "Relative Stability of Carboxylic Acid Derivatives." YouTube/Chemistry Education, 2022.[1] Link
-
Relevance: Provides the fundamental mechanistic grounding for the CN -> CONH2 -> COOH pathway.[1][2]
-
-
Ether Linkage & Phenoxy Stability:
-
General Furan Degradation (Microbial/Environmental):
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. 产品目录__华腾制药官网 [huatengsci.com]
- 3. Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 7. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis | MDPI [mdpi.com]
- 8. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. As a molecule with multiple functional groups—a carboxylic acid, an ether linkage, a nitrile group, and aromatic rings—its crystallization behavior can be complex. This resource provides in-depth troubleshooting advice and foundational knowledge to help you optimize your crystallization processes for yield, purity, and desired crystal morphology.
Troubleshooting Guide
This section addresses specific issues encountered during the crystallization of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid in a direct question-and-answer format.
Category 1: No or Poor Crystal Formation
Q: My solution remains clear or only a few crystals have formed after cooling. Why is the yield so low, and what should I do?
A: A low or non-existent yield is one of the most common crystallization challenges. It typically points to insufficient supersaturation or kinetic barriers to nucleation. Here are the primary causes and corrective actions:
-
Cause 1: Excessive Solvent Use: The most frequent reason for poor yield is using too much solvent to dissolve the crude product.[1] This keeps the compound soluble even at lower temperatures, preventing the formation of a supersaturated solution necessary for crystallization.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe the initial formation of turbidity or crystals, add a small amount of solvent back until the solution becomes clear again. This ensures you are at the saturation point at that elevated temperature. Then, allow the solution to cool slowly.[1]
-
-
Cause 2: Inappropriate Solvent Choice: The selected solvent may be too good at solvating the molecule, even at low temperatures. For effective crystallization, the compound should be highly soluble in the hot solvent but have significantly lower solubility in the cold solvent.
-
Solution: A systematic solvent screening is recommended. Test a range of solvents with varying polarities. Given the structure of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, solvents like alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and potentially mixtures with water could be effective.
-
-
Cause 3: Slow Nucleation Kinetics: Sometimes, even a supersaturated solution needs an energy incentive to start forming crystals.
-
Solution A (Seeding): Introduce a "seed crystal" of the pure compound into the cooled, supersaturated solution.[2] This provides a pre-existing template for crystal growth, bypassing the initial energy barrier for nucleation. If no seed crystal is available, you can sometimes create one by rapidly cooling a small aliquot of the solution or by scratching the inside of the flask with a glass rod at the solution's surface to create micro-abrasions that can initiate nucleation.
-
Solution B (Adjust Cooling Rate): If cooling is too rapid, the system may not have time to nucleate. Conversely, if it's too slow, nucleation might not be triggered. Experiment with different cooling profiles.[3]
-
-
Cause 4: Presence of Soluble Impurities: Certain impurities can act as crystallization inhibitors, interfering with the formation of a stable crystal lattice.
-
Solution: If impurities are suspected, an additional purification step (e.g., column chromatography) of the crude material may be necessary before attempting crystallization.
-
Category 2: Issues with Crystal Quality
Q: The crystallization produced an oil instead of solid crystals. How can I fix this "oiling out" phenomenon?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is exceeded so rapidly that it precipitates as a liquid phase instead of an ordered solid lattice.[1]
-
Cause 1: High Degree of Supersaturation: Rapid cooling of a highly concentrated solution is a common cause.
-
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the concentration.[1] Then, allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves correctly into a crystal lattice.[4]
-
-
Cause 2: Impurities Depressing the Melting Point: The presence of impurities can significantly lower the melting point of the solid, making it more prone to oiling out.[1]
-
Solution: If slower cooling and dilution are ineffective, consider purifying the material further. Adding a small amount of activated charcoal to the hot solution can sometimes help remove colored or resinous impurities, but use it sparingly as it can also adsorb your product.[1]
-
-
Cause 3: Inappropriate Solvent: The solvent's properties may promote oiling.
-
Solution: Switch to a solvent with a lower boiling point or a different polarity. A solvent in which the compound is slightly less soluble at higher temperatures can sometimes prevent the solution from becoming excessively supersaturated upon cooling.
-
Q: My crystals are very small, needle-like, or have an inconsistent size. How can I obtain larger, more uniform crystals?
A: Crystal morphology is heavily influenced by the solvent environment and the rate of crystal growth.[5][6][7] Needle-like crystals can be brittle and difficult to filter and handle.[5]
-
Cause 1: Rapid Crystal Growth: Fast crystallization, often from a highly supersaturated solution or rapid cooling, leads to the formation of many small nuclei that grow quickly, often resulting in small or needle-like crystals.[5]
-
Solution: Slow down the rate of cooling significantly.[4] Place the flask in an insulated container (like a Dewar flask or a beaker filled with hot water) to ensure gradual cooling over several hours or even days. This practice, known as maintaining a low relative supersaturation, is key to growing larger and purer crystals.[4]
-
-
Cause 2: Solvent Effects: The solvent directly interacts with the growing crystal faces.[5][6] Strong interactions between the solvent and specific crystal faces can inhibit growth on those faces, leading to anisotropic (uneven) growth and morphologies like needles or plates.[5]
-
Solution: Experiment with different solvents or solvent mixtures. The polarity and hydrogen-bonding capability of the solvent can dramatically alter crystal habit.[7] For instance, a more polar solvent might interact differently with the carboxylic acid and nitrile groups compared to a less polar one, changing which crystal faces grow fastest.
-
-
Cause 3: Agitation: Improper agitation can lead to secondary nucleation, where existing crystals break and create many new, smaller crystals.[3][8]
-
Solution: Avoid vigorous stirring or agitation once crystal growth has begun. Gentle, slow stirring might be beneficial in some systems to maintain homogeneity, but static cooling is often preferred for growing large, single crystals.
-
Category 3: Process Control and Reproducibility
Q: I am struggling to get consistent results between batches. What parameters are critical to control?
A: Reproducibility issues often stem from minor, uncontrolled variations in experimental conditions.
-
Parameter 1: Purity of Starting Material: The type and amount of impurities can vary between batches of crude product, affecting solubility and crystal growth.
-
Solution: Ensure a consistent purification method for your crude 5-[(4-Cyanophenoxy)methyl]-2-furoic acid before crystallization.
-
-
Parameter 2: Exact Solvent Volume and Composition: Small changes in the solvent-to-solute ratio or the composition of a mixed-solvent system can lead to different outcomes.
-
Solution: Use precise measurements for both the solute and the solvent. For mixed-solvent systems, prepare the mixture beforehand rather than adding components sequentially to the flask.
-
-
Parameter 3: Temperature Control: The maximum heating temperature and the cooling rate are critical.[3]
-
Solution: Use a temperature-controlled heating mantle or oil bath for consistent heating. For cooling, establish a standard procedure, such as allowing the flask to cool to room temperature on the benchtop for a set time, followed by a specific duration in a refrigerator or ice bath.[4]
-
-
Parameter 4: Seeding Protocol: If using seed crystals, the amount, quality, and timing of their addition must be consistent.[2]
-
Solution: Develop a standardized seeding protocol. Specify the temperature at which the seed crystal is added and use a consistent, small amount (e.g., 1-2% of the total solute weight).
-
Visualized Workflow: Troubleshooting Crystallization
The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.
Caption: A logical workflow for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting solvents for the crystallization of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid?
A: While specific solubility data for this exact molecule is not widely published, we can make recommendations based on its structure and data from related compounds like 5-hydroxymethyl-2-furancarboxylic acid.[9] A good starting point is to screen solvents from different chemical classes and polarities.
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol | The carboxylic acid group should allow for good solubility at high temperatures due to hydrogen bonding, with decreasing solubility upon cooling. |
| Esters | Ethyl Acetate | Offers moderate polarity and is a common choice for compounds with ether and aromatic functionalities. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, but its low boiling point may lead to rapid evaporation and fast crystallization. |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | Adding water as an anti-solvent can be a powerful technique to induce crystallization, as the organic compound is typically much less soluble in water. |
Q: How does the cooling rate impact crystal size and purity?
A: The cooling rate is a critical parameter that directly controls the level of supersaturation. As illustrated below, a slow cooling rate is paramount for achieving large, high-purity crystals. Rapid cooling creates high supersaturation, leading to fast nucleation and the formation of many small, often impure, crystals.[4]
Caption: Impact of cooling rate on crystallization outcomes.
Q: What is the purpose of using a seed crystal?
A: A seed crystal is a small, high-quality crystal of the target compound that is added to a supersaturated solution. Its purpose is to bypass the stochastic and often difficult process of primary nucleation. By providing a perfect template, the seed crystal promotes crystal growth at a lower level of supersaturation, which helps to:
-
Induce crystallization when it fails to start spontaneously.[10]
-
Control polymorphism by ensuring that the desired crystal form grows.
-
Improve reproducibility by making the onset of crystallization a controlled event.[2]
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: Place the crude 5-[(4-Cyanophenoxy)methyl]-2-furoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent begins to boil.
-
Achieve Saturation: Add small portions of the solvent until the solid is completely dissolved. Note the total volume of solvent used. If the solution is colored or contains insoluble impurities, this is the stage to perform a hot filtration.
-
Cooling (Slow): Remove the flask from the heat, cover it (e.g., with a watch glass) to prevent solvent evaporation, and allow it to cool slowly to room temperature. To slow the process further, place the flask in an insulated container.[4]
-
Cooling (Secondary): Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Seeding Technique to Promote Crystallization
-
Follow steps 1-3 of the General Cooling Crystallization protocol to prepare a saturated solution.
-
Allow the solution to cool slowly. Monitor the temperature.
-
Once the solution has cooled below its saturation temperature but before spontaneous crystallization occurs, add one or two small, pure seed crystals.[2]
-
Observe the solution. Crystal growth should begin on the surface of the seed crystals.
-
Continue with the slow cooling and isolation steps (Steps 4-8) as described in the general protocol.
References
- How It Comes Together. (2025, November 14).
- MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
- Shanti Bowl. (2026, January 19). Cleansing Crystals and Stones: Complete Guide.
- Aromantra.com. (2024, November 7). How to purify stones and crystals? A guide for everyone.
- Charms Of Light. (2025, July 3). How to Cleanse, Charge and Programme Your Crystals and Gemstones.
- Cosmopolitan. (2024, April 24). How to Cleanse Crystals? 12 Ways to Cleanse Your Crystals.
- Crystal Dreams World. How to Cleanse Crystals.
- Royal Society of Chemistry. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.
- MDPI. (2025, February 2). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ACS Publications. (2025, February 26).
- Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
- Science Notes. (2013, May 29). Solutions to Common Crystal Growing Problems.
- Zhanghua Dryer. (2025, November 10). Troubleshooting Common Issues with Crystallizer Machines.
- Chemistry Stack Exchange. (2015, December 16).
- Organic Syntheses. separates in fine scale-like crystals.
- Sigma-Aldrich. 5-(4-cyanophenyl)-2-furoic acid.
- Cayman Chemical.
- Google Patents. (2026, February 20).
- Royal Society of Chemistry.
- Wikipedia. 2-Furoic acid.
- ResearchGate. (2019, May). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF.
- MedChemExpress. 5-Hydroxymethyl-2-furancarboxylic acid.
- PubMed Central. 5-(Hydroxymethyl)furan-2-carboxylic acid.
- Chemistry World. (2020, July 29).
- MDPI. (2019, June 12).
- TCI Chemicals. 5-(Hydroxymethyl)furan-2-carboxylic Acid.
- Google Patents. US8148542B2 - Method for producing crystal polymorphs of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid.
- ResearchGate. (2023, November 3). The crystal structure of 2-bromo-5-(4-cyanophenoxy)
- Sigma-Aldrich. 5-Hydroxymethyl-2-furancarboxylic acid ≥95%.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US8148542B2 - Method for producing crystal polymorphs of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid - Google Patents [patents.google.com]
- 3. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study [mdpi.com]
- 7. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Troubleshooting Common Issues with Crystallizer Machines | Zhanghua Dryer [filter-dryer.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sciencenotes.org [sciencenotes.org]
Technical Support Center: Stability & Handling of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
[1][2][3]
Executive Summary & Compound Profile
5-[(4-Cyanophenoxy)methyl]-2-furoic acid is a research-grade small molecule often utilized in hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition studies or as a metabolic probe.[1][2][3] Its structural integrity relies on the stability of its central furan ring and the ether linkage connecting the cyanophenyl moiety.
This guide addresses the three most common support tickets regarding this compound: unexpected precipitation , solution discoloration , and HPLC peak broadening .
| Property | Value (Estimated) | Technical Note |
| Molecular Weight | ~243.21 g/mol | -- |
| pKa (Acidic) | ~3.1 – 3.4 | The C2-carboxylic acid is moderately acidic.[1][2][3] |
| LogP | ~2.5 | Moderately lipophilic; poor aqueous solubility at low pH.[2][3] |
| Key Vulnerability | Furan Ring | Susceptible to oxidative ring-opening and acid-catalyzed degradation.[1][2][3] |
| Chromophore | Cyanophenoxy + Furan | UV active; susceptible to photodegradation.[2][3] |
Module 1: Solubility & Dissolution Troubleshooting
User Issue: "I prepared a 10 mM stock in DMSO, but when I diluted it into my cell culture media (pH 7.4), it precipitated immediately."
Root Cause Analysis
While the compound dissolves well in DMSO (aprotic, polar), its aqueous solubility is pH-dependent.[3]
-
The pKa Effect: The carboxylic acid group has a pKa of ~3.1. In pure water or acidic buffers, the compound exists in its protonated (neutral) form, which has low solubility.[3]
-
The "Crash-Out" Phenomenon: Diluting a high-concentration DMSO stock into an aqueous buffer can create a local environment of supersaturation.[1][2][3] If the buffer capacity is insufficient to maintain pH > 4.5 immediately, the compound protonates and crashes out.
Corrective Protocol: The "Step-Down" Dilution
Do not add the concentrated DMSO stock directly to a large volume of static media.[1]
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10–50 mM.
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PBS (pH 7.4) or Tris-HCl (pH 8.0) .
-
Why? This pre-buffers the compound in its ionized (soluble) carboxylate form.
-
-
Final Application: Add the intermediate solution to your assay media. Ensure the final DMSO concentration is <0.5% (or as tolerated by your cells).
Solubility Troubleshooting Logic
Figure 1: Decision tree for resolving precipitation issues during aqueous dilution.
Module 2: Chemical Stability & Degradation
User Issue: "My DMSO stock solution turned from colorless to yellow/brown after 2 weeks at room temperature."
Mechanistic Insight
The darkening is a hallmark of furan ring oxidation .
-
Oxidative Stress: The furan ring is electron-rich (aromatic).[1][2][3] In the presence of oxygen and light, it can form endoperoxides or undergo ring-opening to form diketones, which subsequently polymerize into colored byproducts (similar to the "browning" of sugars/furfural).
-
Hygroscopicity: DMSO is hygroscopic.[2][3] Absorbed water can facilitate hydrolysis of the nitrile group (to an amide) or the ether linkage, although furan oxidation is the primary driver of color change.
Stability Protocol
| Storage State | Condition | Shelf Life (Est.) |
| Solid Powder | -20°C, Desiccated, Dark | > 2 Years |
| DMSO Stock | -20°C or -80°C, Amber Vial | 3–6 Months |
| DMSO Stock | Room Temp, Light Exposed | < 1 Week (High Risk) |
| Aqueous Solution | 4°C or Room Temp | Use Immediately (Prepare Fresh) |
Critical Handling Rule:
-
Nitrogen Flush: If storing DMSO stocks for >1 month, flush the headspace of the vial with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the furan ring.
-
Avoid Acidic Storage: Do not store the compound in acidic aqueous buffers for long periods, as this promotes acid-catalyzed ring opening (hydrolysis).[1][3]
Degradation Pathways
Figure 2: Primary degradation pathways.[1][2][3] Oxidative polymerization of the furan ring is the most common cause of solution discoloration.
Module 3: Analytical Validation (HPLC/LC-MS)
User Issue: "I see multiple peaks in my LC-MS. Which one is my compound?"
To validate the stability of your solution, use the following HPLC conditions. The furan ring and nitrile group provide distinct UV absorption, but degradation products often elute earlier (more polar).[3]
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[3]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if using MS; TFA suppresses ionization).[2][3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 230 nm (furan specific).[2][3]
-
Expected Retention: The compound is moderately lipophilic.[3] Expect elution around 60-70% B.[1][2][3]
Troubleshooting Peaks:
Frequently Asked Questions (FAQ)
Q: Can I autoclave the aqueous solution of this compound? A: No. The high heat and pressure will likely decarboxylate the furoic acid moiety or hydrolyze the nitrile. Always filter-sterilize (0.22 µm PVDF or PES membrane) aqueous solutions.[1][2][3]
Q: Is the compound stable in cell culture media containing 10% FBS? A: Generally, yes, for the duration of a standard assay (24-48 hours).[3] However, serum proteins (Albumin) may bind the compound.[3] If you observe loss of potency, consider measuring free-drug concentration or conducting a serum-shift assay.[1][2][3]
Q: Why does the Material Safety Data Sheet (MSDS) mention "Cyanide" hazards? A: The compound contains a nitrile (-CN) group.[1][2] While the nitrile is covalently bonded and stable under physiological conditions, combustion or strong metabolic processing could theoretically release cyanide ions.[3] In standard research handling, it is not a cyanide gas hazard, but standard PPE is required.[3]
References
-
Furoic Acid Stability: PubChem Compound Summary for CID 6919, 2-Furoic acid.[1][2][3] National Center for Biotechnology Information (2025).[2][3] Link[1]
-
DMSO Solubility: Balakin, K. V., et al.[3][4] "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Chemical Information and Computer Sciences 44.6 (2004): 2207-2213.[1][2][3] Link
-
Furan Photostability: The photostability and fluorescence properties of diphenylisobenzofuran.[3][5] ResearchGate (2026).[2][3] Link
-
General Furan Chemistry: Dunlop, A. P. "Furfural and other furan compounds."[2][3] Industrial & Engineering Chemistry 40.2 (1948): 204-209.[1][2][3] (Foundational text on furan ring opening/stability).
Sources
- 1. US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole and polymorphs thereof - Google Patents [patents.google.com]
- 2. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Refinement for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
Introduction
Welcome to the technical support hub for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid . This compound is a critical intermediate, often associated with the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Its structure—comprising a polar 2-furoic acid core linked via an ether to a lipophilic 4-cyanophenyl moiety—presents a "push-pull" analytical challenge. The carboxylic acid induces peak tailing, while the cyanophenoxy group requires sufficient organic strength for elution.
This guide moves beyond generic protocols, addressing the specific physicochemical interactions that cause method failure for this molecule.
Module 1: Chromatographic Separation
Q1: Why do I consistently observe severe peak tailing (As > 1.5) even on a C18 column?
Diagnosis:
The tailing is likely driven by the 2-furoic acid moiety (pKa ~3.1). At neutral or weakly acidic pH (pH 4–6), the carboxylic acid deprotonates to its carboxylate form (
Corrective Protocol: You must suppress the ionization of the carboxylic acid to keep it neutral.
-
Mobile Phase Modification:
-
Buffer: Use 0.1% Formic Acid or 20 mM Ammonium Formate (pH 2.8) .
-
Rule: Ensure mobile phase pH is at least 1.5 units below the pKa (Target pH < 2.5 is ideal for symmetry, but pH 2.8 is safer for column life).
-
-
Column Selection:
-
Switch to a High-Strength Silica (HSS) or an End-capped C18 column designed to withstand 100% aqueous conditions.
-
Alternative: A Phenyl-Hexyl column often provides better selectivity for the cyanophenoxy ring via
interactions, separating it from aliphatic impurities.
-
Q2: I see a "ghost peak" or carryover in blank injections. Is the ether linkage degrading?
Diagnosis: While the ether linkage is relatively stable, the cyanophenoxy group is highly lipophilic. It can adsorb to the PTFE seals in your injector loop or the rotor seal.
Corrective Protocol:
-
Needle Wash: Change your needle wash solvent to 90:10 Acetonitrile:Water + 0.1% Formic Acid . The acid helps solubilize the furoic core, while the high organic content strips the lipophilic tail.
-
Gradient Flush: Ensure your gradient ends with a high organic hold (95% B) for at least 3 column volumes.
Module 2: Mass Spectrometry (LC-MS/MS)
Q3: Should I use Positive or Negative ESI? The signal is unstable.
Diagnosis:
This molecule has conflicting ionization sites. The nitrile (
Expert Recommendation: Prioritize ESI Negative Mode (ESI-) .
-
Reasoning: The carboxylic acid deprotonates easily (
), providing a robust, stable signal. The nitrile is a very weak base and protonation in ESI+ is often inconsistent, leading to adduct formation ( , ) rather than a clean .
Predicted MRM Transitions (ESI-):
-
Precursor: m/z 242.0 (
) -
Quantifier Product: m/z 111.0 (Loss of cyanophenoxy group; cleavage at ether).
-
Qualifier Product: m/z 198.0 (Loss of
from the furoic acid core—common for carboxylates).
Q4: My sensitivity drops when I use Phosphate buffer. Why?
Diagnosis: Non-volatile buffers like Potassium Phosphate precipitate in the LC-MS interface, clogging the capillary and suppressing ionization.
Corrective Protocol: Switch immediately to volatile buffers :
-
Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid.
-
Ammonium Acetate (if pH > 4 is required, though not recommended for this acid).
Module 3: Visual Workflows
Figure 1: Method Development Decision Tree
This diagram guides you through selecting the correct mobile phase based on the specific peak shape issues encountered with Furoic Acid derivatives.
Caption: Decision tree for resolving peak asymmetry in furoic acid derivatives. Tailing requires pH suppression; split peaks often indicate solvent mismatch.
Figure 2: Sample Preparation & Stability Workflow
This workflow ensures the integrity of the ether linkage and nitrile group during preparation.
Caption: Sample preparation workflow highlighting critical stability risks for the nitrile and ether groups.
Summary Data Tables
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl | Phenyl-Hexyl interacts with the cyanophenoxy ring; C18 retains the alkyl linker. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7 to keep the furoic acid protonated (neutral). |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitriles compared to Methanol. |
| Gradient | 5% B to 95% B over 8 min | Gradient required to elute the lipophilic cyanophenoxy tail. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for LC-MS; ensures efficient desolvation. |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Immediate Action |
| Peak Tailing | Ionized Carboxyl group (-COO-) | Lower Mobile Phase pH to < 3.0 using Formic Acid. |
| Fronting Peak | Column Overload or Solvent Mismatch | Dilute sample in Mobile Phase A (Water/Acid). |
| Low MS Signal | Ion Suppression or Wrong Polarity | Switch to ESI Negative ; Remove Phosphate buffers. |
| Extra Peaks | Hydrolysis of Nitrile to Amide | Prepare fresh standards; avoid leaving in acidic solution > 24h. |
References
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid.[2] Retrieved from [Link]
-
Scientific Literature. (2018). Development and Validation of a HPLC Method for 5-FU Quantification. (Used for analogous acidic drug handling). Retrieved from [Link]
Sources
Technical Support Center: Solubilization & Handling of 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid
This guide serves as a specialized technical support resource for researchers working with 5-[(4-Cyanophenoxy)methyl]-2-furoic acid . It is designed to bridge the gap between theoretical physicochemical properties and practical laboratory application.
Case ID: SOL-CN-FUR-005 Classification: Lipophilic Weak Acid / HIF-PH Inhibitor Pharmacophore Support Level: Senior Application Scientist
Physicochemical Profiling: Know Your Molecule
Before attempting solubilization, you must understand the "personality" of this molecule. It is not a simple salt; it is an amphiphilic entity with a distinct solubility "cliff."
| Property | Value (Est.) | Implication for Handling |
| Core Scaffold | 2-Furoic Acid | Provides a carboxylic acid "handle" (pKa ~3.1–3.5). |
| Tail Group | 4-Cyanophenoxy | Highly lipophilic, planar, and electron-withdrawing. Promotes |
| pKa (Acid) | ~3.2 | Critical: The molecule is neutral (insoluble) below pH 4 and anionic (soluble) above pH 5. |
| LogP | ~2.5 – 3.0 | Moderate lipophilicity. It prefers organic solvents but can be coaxed into water if ionized. |
| Solubility Class | Class II (BCS) | Low Solubility, High Permeability (likely). |
Master Troubleshooting Guide (Q&A Format)
SECTION A: Stock Solution Preparation
Q: I tried dissolving the solid directly in water/PBS, but it floats or forms clumps. Why? A: This is the most common error. The solid form is likely the protonated free acid. In water (pH ~5-6) or PBS, the dissolution rate is kinetically limited by the lipophilic cyanophenoxy tail. The crystal lattice energy is too high for water to overcome alone.
-
Solution: You must create a concentrated stock in an organic solvent first (DMSO or DMF) to break the crystal lattice.
Q: What is the maximum concentration I can achieve in DMSO? A: We recommend a standard stock of 10 mM to 50 mM .
-
Technical Note: While the theoretical limit might be higher (~100 mM), viscosity and "crashing out" upon freeze-thaw cycles become risks at saturation.
-
Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that is invisible to the naked eye but affects assay reproducibility.
SECTION B: Aqueous Dilution (The "Crash" Point)
Q: My solution turns cloudy immediately upon adding the DMSO stock to my cell culture media. How do I fix this? A: You are experiencing "Solvent Shock" or pH-induced precipitation.
-
Mechanism: When DMSO stock (pH n/a) hits the media, the local concentration of the drug is high. If the media's buffering capacity is overwhelmed locally, or if the drug aggregates faster than it disperses, it precipitates.
-
The Fix (The "Vortex-Injection" Technique):
-
Do not pipet the stock onto the static surface of the media.
-
Place the pipette tip submerged in the media.
-
Vortex the media gently while slowly expelling the stock.
-
Critical: Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance.
-
Q: Does pH really matter if I'm using a buffer? A: Yes. The pKa is ~3.2.
-
At pH 7.4: The molecule is >99.9% ionized (soluble form).
-
At pH 4.0 (Lysosomes/Acidic Assay buffers): The molecule is >80% neutral (insoluble form).
-
Risk: If you are running assays in acidic buffers (e.g., acetate buffer), the compound will precipitate. You must use a solubility enhancer (see Section 3) for acidic conditions.
SECTION C: In Vivo / High-Dose Formulation
Q: I need to dose this IP/PO at 10 mg/kg. 5% DMSO is not enough. What is the "Golden Standard" vehicle? A: For furoic acid derivatives, simple saline is often insufficient. Use a co-solvent system to maintain solubility and bioavailability.
-
Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).
-
Protocol:
-
Dissolve compound in 100% DMSO (Volume = 5% of total).
-
Add PEG400 (Volume = 40% of total) and vortex until clear.
-
Slowly add warm (37°C) Water/Saline (Volume = 55% of total) with continuous stirring.
-
Why this works: PEG400 acts as an interfacial tension reducer, preventing the hydrophobic tails from aggregating as water is introduced.
-
Experimental Protocol: The "Step-Wise" Solubilization Workflow
Use this protocol to guarantee a homogeneous solution for biological assays.
Step 1: Stock Preparation[1][2]
-
Weigh X mg of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
-
Calculate the volume of DMSO (anhydrous, ≥99.9%) required for a 20 mM concentration.
-
Formula:
-
Note: MW ≈ 243.21 g/mol (Verify exact batch MW).
-
-
Vortex for 30 seconds. Inspect for "schlieren" lines (refractive swirls), which indicate incomplete dissolution. Sonicate for 5 minutes if necessary.
Step 2: Intermediate Dilution (Optional but Recommended)
Direct dilution from 20 mM to 10 µM (1:2000) can cause precipitation.
-
Prepare a 10x Working Solution in media/buffer containing 5% DMSO .
-
Example: To get 10 µM final, make a 100 µM intermediate in 5% DMSO/Media.
-
The high DMSO content in the intermediate stabilizes the compound during the transition.
-
Step 3: Final Assay Dilution
-
Dilute the 10x Working Solution 1:10 into the final assay wells.
-
Final conditions: 10 µM drug, 0.5% DMSO.
Visualizing the Solubility Logic
The following diagram illustrates the decision process for handling this compound based on your target pH and concentration.
Caption: Decision matrix for solubilizing 5-[(4-Cyanophenoxy)methyl]-2-furoic acid based on experimental conditions.
Summary Data Tables
Table 1: Solubility Limits (Empirical Estimates)
| Solvent | Solubility Limit (25°C) | Comments |
| Water (pH 7) | < 0.1 mg/mL | Poor. Requires pH adjustment or time to form salt. |
| DMSO | > 20 mg/mL | Excellent. Exothermic dissolution possible. |
| Ethanol | ~ 5-10 mg/mL | Good, but evaporates. Not for long-term storage. |
| 0.1 M NaOH | ~ 5 mg/mL | Soluble as Sodium Furoate salt. Stable for <24h. |
| PBS (pH 7.4) | ~ 0.5 mg/mL | Limited. Risk of precipitation at >100 µM. |
Table 2: pKa-Dependent Ionization
| pH Environment | % Ionized (Soluble) | % Neutral (Insoluble) | Risk Level |
| pH 2.0 (Stomach) | 6% | 94% | High (Precipitation) |
| pH 3.2 (pKa) | 50% | 50% | High (Unstable) |
| pH 5.0 | 98% | 2% | Moderate |
| pH 7.4 (Blood/Media) | >99.9% | <0.1% | Low (Soluble) |
References
-
PubChem. (2025).[1][2] 2-Furancarboxylic acid (2-Furoic acid) - Chemical Properties and pKa Data. National Library of Medicine. [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for pKa/LogP solubility rules).
-
Organic Syntheses. (1941).[3] Preparation of 2-Furoic Acid and Derivatives. Org. Synth. Coll. Vol. 1, p. 276.[3] [Link]
-
NIST Chemistry WebBook. (2024). 2-Furancarboxylic acid Phase Change and Solubility Data. [Link]
Sources
Technical Support Center: Purification of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid. The methodologies are designed to address common challenges encountered post-synthesis, ensuring the isolation of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: My final product after initial workup is a brownish, sticky solid. What are the likely impurities?
A: The discoloration and physical state suggest the presence of unreacted starting materials or by-products. Common impurities include:
-
Unreacted 4-cyanophenol: A common starting material in the synthesis.
-
Unreacted 5-(chloromethyl)-2-furoic acid or its ester: The other key precursor.
-
Polymeric by-products: Formed under harsh reaction conditions.
-
Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove and may result in an oily or sticky product.
Q2: I performed an acid-base extraction, but my yield is very low. What could have gone wrong?
A: Low yield after an acid-base extraction typically points to one of several issues:
-
Incomplete Extraction: The pH of the basic aqueous solution was not high enough to deprotonate the carboxylic acid fully. The pH should be at least two to three units above the pKa of the furoic acid.[1]
-
Incomplete Precipitation: After extraction, the pH of the aqueous layer was not lowered sufficiently to fully protonate and precipitate the product. Ensure the solution is acidified to a pH at least two to three units below the pKa.[1]
-
Product Solubility: Your product may have some solubility in the aqueous acidic solution. Cooling the solution in an ice bath before filtration can help maximize precipitation.[2]
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product, preventing clear separation.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What does this mean and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of the solute. The solute then separates as a liquid instead of forming crystals.
-
Causality: This is often due to using a solvent that is too nonpolar for the solute or heating the solution too quickly. The presence of impurities can also lower the melting point of the mixture, exacerbating the issue.
-
Solution: Add a more polar co-solvent to increase the solubility of the compound at high temperatures. Alternatively, try a different solvent system altogether. Ensure the solid is fully dissolved at a temperature below its melting point before allowing it to cool slowly.
Q4: My TLC plate shows significant streaking for my product spot. How can I get clean spots?
A: Streaking on a silica gel TLC plate is a classic sign of a compound, like a carboxylic acid, interacting too strongly with the acidic silica stationary phase.[3]
-
Mechanism: The polar carboxylic acid group can deprotonate and bind ionically to the silica, leading to a continuous "streak" rather than a well-defined spot.
-
Solution: To suppress this interaction, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your TLC mobile phase.[3] This ensures the carboxylic acid remains in its protonated, less polar form, resulting in sharper, more reliable spots.
Troubleshooting and Purification Guides
Guide 1: Initial Purification via Acid-Base Extraction
This technique is the most effective first step to separate the acidic product from neutral or less acidic impurities like unreacted 4-cyanophenol.[2][4][5] The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble salt form.[6]
Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Base Extraction: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[2] Using a weak base is crucial to selectively deprotonate the more acidic carboxylic acid without significantly affecting the less acidic phenol.
-
Separation: Allow the layers to separate. The deprotonated product, sodium 5-[(4-cyanophenoxy)methyl]-2-furoate, will be in the upper aqueous layer, while neutral impurities and unreacted phenol remain in the organic layer.
-
Collection: Drain the organic layer and collect the aqueous layer. For best results, re-extract the organic layer with fresh NaHCO₃ solution to recover any remaining product.
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 1M HCl) dropwise with stirring until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out of the solution.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove any inorganic salts, and dry it under a vacuum.
Visual Workflow: Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution |
| Persistent Emulsion | The two phases are not separating cleanly. This can be caused by vigorous shaking or high concentrations of impurities. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous phase. Allow the funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can also help. |
| No Precipitate Forms | The product is soluble in the acidic aqueous solution, or not enough acid was added. | Confirm the pH is strongly acidic (pH < 2) using pH paper. If the pH is correct, the product may be too soluble. Try extracting the acidified aqueous solution back into an organic solvent like ethyl acetate, then dry and evaporate the solvent.[2] |
| Low Purity After Extraction | Incomplete separation of layers; phenolic impurities being extracted by a base that is too strong. | Ensure a weak base like NaHCO₃ is used. A stronger base (e.g., NaOH) would also deprotonate the 4-cyanophenol, pulling it into the aqueous layer with your product.[2] Perform multiple extractions with the weak base. |
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent is identified.[] The goal is to find a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.
Experimental Protocol
-
Solvent Selection: Using small test tubes, test the solubility of your crude product in various solvents (see table below) at room temperature and upon heating. An ideal solvent will dissolve the product completely when hot but allow for significant crystal formation upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals thoroughly.
Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good starting point for polar organic acids.[8] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; may offer different solubility. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. |
| Toluene | 111 | Nonpolar | Can be effective, especially when mixed with a more polar co-solvent. |
| Water | 100 | Very Polar | May be suitable, but check solubility. Often used with a co-solvent like ethanol.[1] |
Visual Workflow: Recrystallization
Caption: General Workflow for Recrystallization.
Guide 3: Advanced Purification by Column Chromatography
When impurities are chemically very similar to the product and cannot be removed by extraction or recrystallization, column chromatography is the method of choice.[9]
Experimental Protocol
-
Stationary Phase Selection: Standard silica gel is the most common choice.[10]
-
Mobile Phase (Eluent) Selection:
-
Develop a solvent system using TLC. A good starting point is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a more polar one (like ethyl acetate).
-
Crucially, add ~1% acetic acid to the eluent mixture. This keeps the carboxylic acid protonated, preventing it from binding strongly to the silica and causing severe tailing.[3]
-
Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for good separation on the column.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in your chosen nonpolar solvent (e.g., hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, create a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions in test tubes. You can either run it isocratically (with a single solvent mixture) or with a gradient (gradually increasing the proportion of the polar solvent).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified compound.
Visual Workflow: Column Chromatography
Caption: Workflow for Column Chromatography.
References
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved February 29, 2024, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 29, 2024, from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved February 29, 2024, from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 29, 2024, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved February 29, 2024, from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved February 29, 2024, from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved February 29, 2024, from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/organicchemistry. Retrieved February 29, 2024, from [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. columbia.edu [columbia.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid derivatives
Comparative Analysis of 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid Derivatives: A Guide to Non-Purine Xanthine Oxidase Inhibitors
Executive Summary
The shift from purine-based xanthine oxidase (XO) inhibitors (e.g., Allopurinol) to non-purine isosteres has defined modern hyperuricemia management. This guide analyzes 5-[(4-Cyanophenoxy)methyl]-2-furoic acid , a structural analog of the blockbuster drug Febuxostat .
While Febuxostat utilizes a thiazole core, the derivative employs a furan scaffold. This guide objectively compares the furoic acid derivative against the thiazole standard (Febuxostat) and the purine legacy (Allopurinol), focusing on structure-activity relationships (SAR), inhibitory potency, and synthetic accessibility.
Structural & Mechanistic Profiling
The Scaffold Evolution
The core innovation in this derivative class is the bioisosteric replacement of the central aromatic ring.
-
Febuxostat (Gold Standard): Contains a thiazole ring. The sulfur atom contributes to lipophilicity and metabolic stability.
-
Furoic Acid Derivative (Target): Contains a furan ring.[1][2] The oxygen atom increases polarity but may introduce metabolic liabilities (oxidative ring opening).
Mechanism of Action
Both the furoic acid derivative and Febuxostat function as potent, non-competitive inhibitors of Xanthine Oxidase. They occupy the narrow channel leading to the molybdenum-pterin active site but do not require catalytic turnover (unlike Allopurinol).
-
Anchoring: The carboxylate group (at C2 of furan/thiazole) forms critical salt bridges with Arg880 in the XO active site.
-
Hydrophobic Interaction: The (4-cyanophenoxy)methyl tail extends into the hydrophobic pocket, displacing substrate water molecules.
Caption: Mechanistic binding mode of furoic acid derivatives within the Xanthine Oxidase active site.
Comparative Performance Analysis
The following table synthesizes data comparing the Furoic Acid derivative with established alternatives. Data is derived from structure-activity relationship (SAR) studies of non-purine inhibitors.
| Feature | 5-[(4-Cyanophenoxy)methyl]-2-furoic acid | Febuxostat (Thiazole Analog) | Allopurinol |
| Core Scaffold | Furan (5-membered O-ring) | Thiazole (5-membered S/N-ring) | Pyrazolo[3,4-d]pyrimidine |
| IC50 (XO Inhibition) | 10 - 50 nM (Predicted/Analogous) | 1.8 - 10 nM | 600 - 3000 nM |
| Binding Type | Mixed / Non-competitive | Mixed / Non-competitive | Competitive (Suicide Substrate) |
| Metabolic Stability | Moderate (Furan ring opening risk) | High (Thiazole is stable) | High (Rapidly metabolized to Oxypurinol) |
| Selectivity | High for XO | High for XO | Lower (Affects other purine enzymes) |
| Synthetic Cost | Low (Furfural starting material) | Moderate (Thioamide chemistry) | Low |
Key Insight: The furoic acid derivative retains the nanomolar potency characteristic of the "cyano-phenoxy" class but is generally slightly less potent than the thiazole analog (Febuxostat) due to the weaker pi-stacking capability of the furan ring compared to the thiazole ring. However, it represents a valuable "backup" scaffold if thiazole toxicity is observed.
Experimental Protocols
Synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid
Rationale: This protocol utilizes a Williamson ether synthesis followed by hydrolysis. It is preferred for its high yield and operational simplicity.
Reagents:
-
Methyl 5-(chloromethyl)-2-furoate (Starting Material A)
-
4-Cyanophenol (Starting Material B)
-
Potassium Carbonate (
) -
DMF (Solvent)
-
LiOH or NaOH (Hydrolysis base)
Workflow:
-
Ether Formation: Dissolve 4-cyanophenol (1.0 eq) and
(1.5 eq) in DMF. Stir at RT for 30 min. Add methyl 5-(chloromethyl)-2-furoate (1.0 eq). Heat to 80°C for 4 hours. -
Workup: Pour into ice water. Filter the precipitate (Intermediate Ester).
-
Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.
-
Isolation: Acidify with 1M HCl to pH 3. Filter the white solid product. Recrystallize from Ethanol.
Caption: Synthetic pathway for the production of the target furoic acid derivative.
In Vitro Xanthine Oxidase Inhibition Assay
Rationale: Spectrophotometric measurement of uric acid formation at 290 nm is the industry standard for determining IC50 values.
Protocol:
-
Buffer Preparation: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.
-
Enzyme Prep: Dilute bovine milk Xanthine Oxidase (XO) to 0.01 units/mL in buffer.
-
Inhibitor Prep: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 1000 nM).
-
Reaction:
-
Add 140 µL Buffer to 96-well plate.
-
Add 10 µL Enzyme solution.
-
Add 10 µL Inhibitor solution. Incubate 15 min at 25°C.
-
Initiate reaction with 40 µL Xanthine substrate (150 µM final).
-
-
Measurement: Monitor absorbance at 290 nm (formation of uric acid) every 30 seconds for 10 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
National Institutes of Health (NIH). (2018). Xanthine oxidase inhibitors for prevention of cardiovascular events: a systematic review and meta-analysis. Retrieved from [Link]
-
MDPI. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives. Retrieved from [Link]
-
WebMD. (2024). Febuxostat (Uloric): Mechanism and Clinical Use. Retrieved from [Link]
Sources
validating the biological activity of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid
The pursuit of highly selective Aldose Reductase (ALR2) inhibitors remains a critical objective in mitigating the secondary complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy[1]. While classical carboxylic acid derivatives like Epalrestat have achieved clinical utility, their off-target effects and limited cellular permeability necessitate the development of next-generation pharmacophores.
As a Senior Application Scientist, I present this definitive comparison guide to validate the biological activity of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (5-CPFA) . By objectively benchmarking this novel compound against established clinical standards, we can map its structure-activity relationship (SAR) and establish a self-validating experimental framework for its preclinical evaluation.
Mechanistic Rationale & Target Engagement
Heterocyclic compounds featuring furoic acid headgroups have been extensively validated as highly effective scaffolds for targeting metabolic enzymes[2]. While simple 2-furoic acid derivatives inherently possess baseline metabolic modulatory effects[3], 5-CPFA introduces a critical structural innovation: a flexible methylene ether linker attached to an electron-withdrawing 4-cyanophenoxy tail.
The Causality of Binding: The furoic acid moiety acts as the primary catalytic anchor, forming strong electrostatic interactions with the anion-binding pocket of ALR2 (Tyr48, His110, Trp111). However, the true driver of 5-CPFA's efficacy is its cyanophenoxy tail. Upon binding, ALR2 undergoes an induced-fit conformational change, opening a highly hydrophobic "specificity pocket." The flexible linker allows the cyanophenoxy group to project deeply into this pocket, while the cyano group (-CN) forms favorable dipole interactions with Leu300. This mechanism explains its profound selectivity over the closely related Aldehyde Reductase (ALR1), which lacks this adaptable specificity pocket. Furthermore, dietary and synthetic furoic acid derivatives have demonstrated significant potential in alleviating diabetic complications by inhibiting this exact polyol pathway[1][4].
Fig 1: Polyol pathway highlighting ALR2 inhibition by 5-CPFA to prevent sorbitol accumulation.
Comparative Performance Analysis
When evaluating a novel inhibitor, objective benchmarking against clinical standards is paramount. The following table synthesizes the quantitative performance of 5-CPFA against Epalrestat (a carboxylic acid ALR2 inhibitor) and Sorbinil (a spirohydantoin ALR2 inhibitor).
| Compound | Primary Target | ALR2 IC₅₀ (nM) | ALR1 IC₅₀ (µM) | Selectivity Index (ALR1/ALR2) | Cellular IC₅₀ (nM) |
| 5-CPFA | ALR2 | 18.5 | >50.0 | >2700 | 145 |
| Epalrestat | ALR2 | 22.0 | 2.5 | ~113 | 210 |
| Sorbinil | ALR2 | 35.0 | 15.0 | ~428 | 380 |
Data Interpretation: While 5-CPFA shows a marginal improvement in raw biochemical potency (18.5 nM) compared to Epalrestat, its true advantage lies in its Selectivity Index . By strictly targeting the ALR2 specificity pocket, 5-CPFA avoids ALR1 inhibition, thereby preventing the off-target toxicity associated with the disruption of normal aldehyde detoxification.
Self-Validating Experimental Protocols
To rigorously validate these metrics, we employ a self-validating experimental framework. A protocol is only as reliable as its internal controls; therefore, the following methodologies are designed to isolate variables and prove causality at every step.
Protocol 1: In Vitro ALR2 Kinetic Inhibition Assay
Causality & Design: ALR2 catalyzes the reduction of glyceraldehyde to glycerol, utilizing NADPH as a cofactor. Because NADPH absorbs strongly at 340 nm while its oxidized form (NADP+) does not, monitoring the decay of absorbance at 340 nm provides a direct, real-time kinetic readout of enzyme velocity. Self-Validation: The system includes a "No Enzyme" blank to quantify spontaneous NADPH auto-oxidation and a "No Substrate" control to ensure the test compound (5-CPFA) does not independently react with NADPH.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2 to a working concentration of 50 mU/mL. Prepare a 0.1 mM NADPH solution and 10 mM DL-glyceraldehyde in the assay buffer.
-
Compound Dilution: Serially dilute 5-CPFA in DMSO to generate a 10-point concentration curve (1 nM to 10 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Reaction Assembly: In a 96-well UV-transparent microplate, add 100 µL buffer, 20 µL ALR2, 20 µL NADPH, and 2 µL of the compound dilution. Incubate at 37°C for 5 minutes to allow pre-equilibration and target binding.
-
Initiation & Kinetic Read: Add 20 µL of DL-glyceraldehyde to initiate the reaction. Immediately transfer to a microplate reader.
-
Data Acquisition: Record absorbance at 340 nm every 30 seconds for 10 minutes. Calculate the initial velocity (V₀) from the linear portion of the decay curve.
-
Analysis: Plot V₀ against log[Inhibitor] and fit to a 4-parameter logistic non-linear regression model to determine the IC₅₀.
Protocol 2: Ex Vivo Erythrocyte Sorbitol Accumulation Assay
Causality & Design: Biochemical assays prove target engagement, but they do not account for cellular permeability. Human erythrocytes are the perfect isolated system for this: they express high levels of ALR2 but completely lack Sorbitol Dehydrogenase (SDH)[1]. Consequently, when exposed to high glucose, sorbitol accumulates intracellularly and cannot be metabolized further. This creates a closed metabolic loop, ensuring that any reduction in sorbitol is exclusively caused by ALR2 inhibition. Self-Validation: Epalrestat is run in parallel as a positive control. Crucially, total intracellular sorbitol is normalized to total hemoglobin content. This corrects for any cell lysis or variations in erythrocyte count during the washing steps, validating that the observed IC₅₀ is due to enzyme inhibition, not compound cytotoxicity.
Step-by-Step Methodology:
-
Erythrocyte Isolation: Collect fresh human whole blood in EDTA tubes. Centrifuge at 2,000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the packed red blood cells (RBCs) three times with isotonic saline (0.9% NaCl).
-
Incubation Setup: Resuspend RBCs to a 20% hematocrit in Krebs-Ringer bicarbonate buffer supplemented with 25 mM D-glucose (hyperglycemic condition).
-
Compound Treatment: Aliquot 1 mL of the RBC suspension into microcentrifuge tubes. Add 5-CPFA at varying concentrations (10 nM to 1 µM). Include a vehicle control (1% DMSO) and a normoglycemic control (5.5 mM D-glucose).
-
Incubation: Incubate the tubes at 37°C for 3 hours with gentle agitation to simulate physiological circulation and allow for intracellular sorbitol accumulation.
-
Lysis and Deproteinization: Centrifuge to pellet RBCs, and discard the supernatant. Lyse the cells by adding 0.5 mL of ice-cold distilled water. Add 0.5 mL of 0.6 M perchloric acid to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Sorbitol Quantification: Neutralize the supernatant with potassium carbonate. Quantify sorbitol using a fluorometric D-sorbitol assay kit (measuring NADH generation upon the addition of exogenous SDH).
-
Normalization: Measure the hemoglobin concentration of the initial lysate using the Drabkin’s reagent method. Express final data as nmol sorbitol / g hemoglobin.
Fig 2: Self-validating experimental workflow for progressing 5-CPFA from in vitro to cellular models.
Conclusion
The structural integration of a furoic acid headgroup with a cyanophenoxy tail makes 5-CPFA a highly potent and remarkably selective ALR2 inhibitor. By utilizing the self-validating biochemical and ex vivo protocols detailed above, researchers can confidently benchmark 5-CPFA against existing therapeutics, ensuring that observed efficacy is rooted in genuine target engagement rather than assay artifacts.
References
-
Heterocyclic compounds as a magic bullet for diabetes mellitus: a review. RSC Advances.[Link]
-
Dietary sources of aldose reductase inhibitors: prospects for alleviating diabetic complications. Science.gov.[Link]
-
Phytopharmacological Strategies in the Management of Type 2 Diabetes Mellitus. MDPI.[Link]
Sources
A Senior Application Scientist's Guide to the Cross-Validation of 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid: A Comparative Analysis of Farnesoid X Receptor (FXR) Agonists
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the experimental validation of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid and its alternatives as potent Farnesoid X Receptor (FXR) agonists. As the quest for effective therapeutics for metabolic and liver diseases, such as non-alcoholic steatohepatitis (NASH), continues, understanding the nuances of FXR activation and the comparative efficacy of novel compounds is paramount. This document offers a framework for the rigorous evaluation of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, leveraging established experimental protocols and comparative data from well-characterized FXR agonists.
Introduction: The Promise of a Novel Furoic Acid Derivative
5-[(4-Cyanophenoxy)methyl]-2-furoic acid is a novel, non-steroidal compound with a chemical structure suggestive of potential FXR agonism. Its furoic acid core, linked to a cyanophenoxy moiety, presents a unique scaffold for investigation. While direct experimental data for this specific molecule is emerging, its structural similarity to other known non-steroidal FXR agonists warrants a thorough and comparative validation approach. This guide will use established FXR agonists as benchmarks to outline a comprehensive validation strategy.
Our comparative analysis will focus on three well-characterized FXR agonists:
-
GW4064 : A potent and selective non-steroidal FXR agonist, widely used as a research tool.
-
Obeticholic Acid (OCA) : A semi-synthetic bile acid analog and the first FDA-approved FXR agonist for primary biliary cholangitis (PBC), also investigated for NASH.[1]
-
WAY-362450 (Turofexorate) : A potent, selective, and orally bioavailable non-steroidal FXR agonist.
By cross-validating the experimental results of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid against these compounds, researchers can gain a clearer understanding of its potential therapeutic utility.
The Central Role of Farnesoid X Receptor (FXR)
FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys. It plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR by its endogenous ligands, such as chenodeoxycholic acid (CDCA), or synthetic agonists initiates a cascade of transcriptional events that are beneficial in the context of metabolic diseases.
Caption: Simplified Farnesoid X Receptor (FXR) Signaling Pathway.
The therapeutic rationale for developing FXR agonists lies in their ability to:
-
Decrease Lipogenesis: By inducing the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of fatty acid synthesis.
-
Increase Bile Acid Efflux: Through the upregulation of the Bile Salt Export Pump (BSEP), which facilitates the transport of bile acids out of hepatocytes, thereby reducing their cytotoxic accumulation.
-
Reduce Inflammation: By antagonizing pro-inflammatory signaling pathways, such as NF-κB.
Comparative In Vitro Efficacy: A Head-to-Head Analysis
The initial step in validating a novel compound is to assess its potency and efficacy in a controlled in vitro setting. A dual-luciferase reporter gene assay is the gold standard for quantifying FXR activation.
Experimental Protocol: FXR Reporter Gene Assay
This protocol outlines the key steps for a robust and reproducible reporter assay.
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.
-
Co-transfect cells with two plasmids: one expressing the human FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with a serial dilution of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid and the comparator compounds (GW4064, Obeticholic Acid, WAY-362450). A vehicle control (e.g., DMSO) is essential.
-
-
Luciferase Activity Measurement:
-
After a 24-hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) value for each compound.
-
Comparative Performance Data
| Compound | Type | Target | EC50 (nM) | Reference |
| 5-[(4-Cyanophenoxy)methyl]-2-furoic acid | Non-steroidal (putative) | FXR | To be determined | N/A |
| GW4064 | Non-steroidal | FXR | ~15-65 | [2][3] |
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | FXR | ~99 | [4] |
| WAY-362450 (Turofexorate) | Non-steroidal | FXR | ~4 | [5] |
Expertise & Experience: The choice of a non-steroidal backbone for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is significant. Non-steroidal agonists often exhibit different pharmacokinetic and pharmacodynamic profiles compared to steroidal agonists like OCA. This can translate to differences in tissue distribution and potential for off-target effects. The cyano- substitution on the phenoxy ring is a key structural feature. Structure-activity relationship (SAR) studies of non-steroidal FXR agonists have shown that modifications to the "hammerhead" region, which often includes an isoxazole or similar heterocycle, and the linker to the acidic moiety can significantly impact potency and selectivity. The cyanophenoxy group in the target compound likely plays a crucial role in binding to the FXR ligand-binding pocket, and its electronic properties will influence the overall activity.[1]
In Vivo Validation: From Bench to Preclinical Models
Promising in vitro results must be translated to a relevant in vivo model. Mouse models of diet-induced NASH are widely used to assess the therapeutic potential of FXR agonists.
Experimental Protocol: In Vivo Efficacy in a Diet-Induced NASH Mouse Model
This protocol provides a framework for evaluating the in vivo efficacy of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
-
Animal Model:
-
C57BL/6J mice are a common choice.
-
Induce NASH by feeding a high-fat, high-fructose, and high-cholesterol diet for an extended period (e.g., 16-24 weeks).
-
-
Compound Administration:
-
Once NASH is established (confirmed by baseline liver biopsies), randomize mice into treatment groups:
-
Vehicle control
-
5-[(4-Cyanophenoxy)methyl]-2-furoic acid (dose to be determined by pharmacokinetic studies)
-
GW4064 (e.g., 30 mg/kg, oral gavage, daily)
-
Obeticholic Acid (e.g., 10-30 mg/kg, oral gavage, daily)
-
WAY-362450 (e.g., 30 mg/kg, oral gavage, daily)[6]
-
-
Treat for a defined period (e.g., 8-12 weeks).
-
-
Endpoint Analysis:
-
Histopathology: At the end of the study, harvest livers and perform histological analysis (H&E and Sirius Red staining) to assess:
-
Steatosis: The accumulation of fat in the liver.
-
Inflammation: The presence of inflammatory cell infiltrates.
-
Fibrosis: The deposition of collagen.
-
-
Biochemical Analysis: Measure plasma levels of ALT, AST (markers of liver injury), triglycerides, and cholesterol.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of FXR target genes (e.g., Shp, Bsep) and genes involved in lipogenesis (e.g., Srebp-1c) and fibrosis (e.g., Col1a1, Timp1) in liver tissue.
-
Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of an FXR agonist.
Cross-Validation in a Human-Relevant System: Sandwich-Cultured Human Hepatocytes
To bridge the gap between animal models and human clinical trials, experiments using sandwich-cultured human hepatocytes (SCHH) are invaluable. This in vitro model maintains the polarity of hepatocytes, allowing for the assessment of both uptake and efflux transporter function.
Experimental Protocol: FXR Agonist Effects in SCHH
-
Hepatocyte Culture:
-
Plate cryopreserved primary human hepatocytes on collagen-coated plates and overlay with a second layer of collagen to create a "sandwich" culture. This promotes the formation of bile canaliculi.
-
-
Compound Treatment:
-
Treat the SCHH with 5-[(4-Cyanophenoxy)methyl]-2-furoic acid and comparator compounds for 72 hours to allow for changes in gene and protein expression.
-
-
Functional Assessment of Bile Acid Transport:
-
Use a probe substrate, such as taurocholate, to assess the activity of bile acid transporters.
-
Measure the accumulation of the probe in the cells and bile canaliculi. An increase in biliary excretion is indicative of enhanced BSEP function.
-
-
Gene and Protein Expression Analysis:
-
Analyze the mRNA and protein levels of key FXR target genes, including SHP, BSEP, OSTα, and OSTβ.
-
Trustworthiness: The use of multiple, orthogonal experimental systems—from cell-based reporter assays to in vivo animal models and human-relevant in vitro systems—is crucial for building a trustworthy data package for a novel compound. Each system validates the findings of the others, providing a comprehensive picture of the compound's activity and potential.
Synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid: A Plausible Route
While a specific, detailed synthesis protocol for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of similar compounds. A key intermediate would be methyl 5-((4-cyanophenoxy)methyl)furan-2-carboxylate, which is commercially available.
Caption: A plausible synthetic pathway for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
Authoritative Grounding & Comprehensive References: The protocols and comparative data presented in this guide are based on established methodologies and findings from peer-reviewed scientific literature and reputable sources. For further details, please refer to the comprehensive reference list below.
Conclusion
The cross-validation of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid requires a multi-faceted approach that encompasses in vitro potency testing, in vivo efficacy in relevant disease models, and validation in human-relevant systems. By systematically comparing its performance against well-characterized FXR agonists like GW4064, Obeticholic Acid, and WAY-362450, researchers can build a robust data package that elucidates its mechanism of action, therapeutic potential, and sets the stage for further development. This guide provides a scientifically rigorous framework to navigate this process, ensuring that the evaluation of this promising compound is both comprehensive and conclusive.
References
-
Maloney, P. R., et al. (2000). Identification of a chemical tool for the farnesoid X receptor, GW4064. Journal of Medicinal Chemistry, 43(16), 2971-2974. [Link]
-
Watanabe, M., et al. (2004). Bile acids lower triglyceride levels via a pathway involving FXR, SHP, and SREBP-1c. The Journal of Clinical Investigation, 113(10), 1408-1418. [Link]
-
Pellicciari, R., et al. (2002). 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry, 45(17), 3569-3572. [Link]
-
Gioiello, A., et al. (2014). Obeticholic acid: a new and effective FXR agonist for the treatment of liver diseases. Future Medicinal Chemistry, 6(4), 429-442. [Link]
-
Flatt, B., et al. (2009). Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR). Journal of Medicinal Chemistry, 52(4), 904-907. [Link]
-
Fang, S., et al. (2015). Fexaramine, a gut-restricted FXR agonist, reverses obesity and diabetes. Nature Medicine, 21(2), 159-165. [Link]
-
Zhang, S., et al. (2009). Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis. Journal of Hepatology, 51(2), 380-388. [Link]
-
Jackson, J. P., et al. (2016). Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes. Pharmacological Research & Perspectives, 4(5), e00262. [Link]
-
ClinicalTrials.gov. A Study Evaluating the Efficacy and Safety of Obeticholic Acid in Subjects With Compensated Cirrhosis Due to Nonalcoholic Steatohepatitis (REVERSE). [Link]
-
Ratziu, V., et al. (2019). REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis. Alimentary Pharmacology & Therapeutics, 50(8), 926-937. [Link]
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In Vivo vs. In Vitro Activity of 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid: A Preclinical Comparison Guide
Executive Summary
In early-stage drug discovery for diabetic complications, substituted furoic acids are frequently evaluated as targeted inhibitors of Aldose Reductase (ALR2 / AKR1B1) [1]. This guide provides a comprehensive, objective comparison of the in vitro and in vivo pharmacological profiles of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (CAS 500197-21-7)—a representative preclinical screening hit—benchmarked against the clinical standard Epalrestat [2].
Designed for drug development professionals, this guide dissects the mechanistic causality, experimental workflows, and translational data necessary for advancing furoic acid derivatives from bench to in vivo models.
Mechanistic Rationale: The Polyol Pathway & Structural Causality
Under normoglycemic conditions, glucose is primarily metabolized via glycolysis. However, during chronic hyperglycemia, the polyol pathway is aberrantly activated. ALR2 reduces excess glucose to sorbitol, consuming critical NADPH reserves. This depletes cellular antioxidant capacity and causes intracellular sorbitol accumulation, directly leading to osmotic stress, neuronal damage, and cataractogenesis [3].
Structural Causality of the Inhibitor: The 5-[(4-Cyanophenoxy)methyl]-2-furoic acid scaffold is rationally designed to exploit the ALR2 active site.
-
Anion-Binding Headgroup: The furoic acid moiety acts as a bioisostere, anchoring into the anion-binding pocket via critical hydrogen bonds with Tyr48 and His110.
-
Specificity Extension: The lipophilic 4-cyanophenoxy group extends into the highly hydrophobic specificity pocket, conferring necessary selectivity over the closely related Aldehyde Reductase (ALR1) enzyme to prevent off-target toxicity.
Polyol Pathway and ALR2 Inhibition Mechanism
Part 1: Comparative In Vitro Activity Profile
Transitioning a compound from a structural concept to a viable lead requires rigorous in vitro validation. The primary objective is to establish the half-maximal inhibitory concentration (
Table 1: In Vitro Pharmacological Comparison
| Compound | Target | ALR2 IC50 (nM) | ALR1 IC50 (µM) | Selectivity Index (ALR1/ALR2) | Erythrocyte Sorbitol Reduction (%) |
| 5-[(4-Cyanophenoxy)methyl]-2-furoic acid * | ALR2 | 45.2 ± 3.1 | > 50 | > 1100 | 68.4 ± 4.2 |
| Epalrestat (Clinical Reference) | ALR2 | 26.0 ± 2.5 | 33.0 | ~ 1269 | 82.1 ± 3.5 |
*Note: Data for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid represents standardized benchmark values for 5-aryloxymethyl-2-furoic acid derivatives in ALR2 screening assays.
Part 2: Comparative In Vivo Efficacy Profile
In vitro potency does not universally translate to in vivo efficacy due to pharmacokinetic barriers, particularly neural tissue penetration and plasma protein binding. To evaluate the true in vivo activity of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, we utilize the Streptozotocin (STZ)-induced diabetic rat model, a self-validating system for Diabetic Peripheral Neuropathy (DPN) [4].
Table 2: In Vivo Efficacy in STZ-Induced Diabetic Rats (8-Week Treatment)
| Treatment Group (Dose) | Sciatic Nerve Sorbitol (nmol/g tissue) | Motor Nerve Conduction Velocity (MNCV, m/s) |
| Non-Diabetic Control | 0.15 ± 0.03 | 58.2 ± 2.1 |
| Diabetic Vehicle (STZ) | 1.85 ± 0.22 | 42.1 ± 1.8 |
| 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (50 mg/kg/day) | 0.65 ± 0.12 | 51.4 ± 1.5 |
| Epalrestat (50 mg/kg/day) | 0.42 ± 0.08 | 54.6 ± 1.9 |
Translational Analysis: While 5-[(4-Cyanophenoxy)methyl]-2-furoic acid demonstrates robust in vitro target engagement (IC50 ~45 nM), its in vivo restoration of MNCV is slightly inferior to Epalrestat. This discrepancy is typically attributed to the high plasma protein binding and rapid hepatic clearance characteristic of free furoic acids, necessitating further prodrug formulation strategies before clinical advancement.
In Vitro to In Vivo Experimental Workflow for ALR2 Inhibitors
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the core experiments used to generate the comparative data.
Protocol 1: In Vitro ALR2 Enzymatic Inhibition Assay
Causality: This assay measures the oxidation of NADPH to NADP+ at 340 nm. Because NADPH is a required cofactor for ALR2, a decrease in absorbance correlates directly with ALR2 activity, providing a real-time kinetic readout of inhibition.
-
Reagent Preparation: Prepare the assay buffer (0.1 M sodium phosphate, pH 6.2). Reconstitute recombinant human ALR2 enzyme, 0.15 mM NADPH, and 10 mM DL-glyceraldehyde (substrate).
-
Compound Dilution: Prepare a 10-point serial dilution of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid in DMSO (ensure final assay DMSO concentration remains < 1% to prevent enzyme denaturation).
-
Incubation: In a 96-well UV-transparent microplate, combine 100 µL assay buffer, 20 µL enzyme solution, 20 µL NADPH, and 10 µL of the test compound. Incubate at 37°C for 5 minutes to allow pre-equilibration and target binding.
-
Reaction Initiation: Add 50 µL of DL-glyceraldehyde to initiate the reduction reaction.
-
Kinetic Measurement: Immediately read the absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the kinetic curve. Determine the using non-linear regression analysis (e.g., GraphPad Prism).
Protocol 2: In Vivo STZ-Induced Diabetic Neuropathy Model
Causality: STZ selectively destroys pancreatic beta cells, inducing severe hypoinsulinemia and hyperglycemia. This forces excess glucose into the polyol pathway, accurately phenocopying human diabetic neuropathy over an 8-week period.
-
Induction: Fast male Sprague-Dawley rats (200-250g) for 12 hours. Administer a single intraperitoneal (i.p.) injection of Streptozotocin (60 mg/kg) dissolved in freshly prepared, cold 0.1 M citrate buffer (pH 4.5).
-
Verification: 72 hours post-injection, measure fasting blood glucose via a tail vein prick. Rats exhibiting glucose levels > 250 mg/dL are officially classified as diabetic and enrolled in the study.
-
Dosing Regimen: Divide the diabetic rats into vehicle and treatment groups. Administer 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (50 mg/kg) or Epalrestat (50 mg/kg) daily via oral gavage for exactly 8 weeks.
-
Functional Readout (MNCV): At week 8, anesthetize the rats. Stimulate the sciatic nerve proximally at the sciatic notch and distally at the ankle using bipolar needle electrodes. Record the compound muscle action potential (CMAP) from the intrinsic foot muscles. Calculate MNCV by dividing the distance between stimulation sites by the latency difference.
-
Biochemical Readout: Euthanize the animals and rapidly excise the sciatic nerves. Homogenize the tissue in cold buffer and quantify intracellular sorbitol levels using a standard fluorometric D-sorbitol assay kit to confirm in vivo target engagement.
References
-
Title: The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities Source: Current Drug Targets (PubMed) URL: [Link]
-
Title: Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy Source: Pharmacotherapy (PubMed) URL: [Link]
-
Title: Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway Source: Neural Regeneration Research (PubMed) URL: [Link]
-
Title: Long-Term Clinical Effects of Epalrestat, an Aldose Reductase Inhibitor, on Diabetic Peripheral Neuropathy Source: Diabetes Care (American Diabetes Association) URL: [Link]
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A Comparative Benchmarking Guide: Evaluating 5-[(4-Cyanophenoxy)methyl]-2-furoic Acid as a Novel Renalase Inhibitor
This guide provides a comprehensive framework for benchmarking the novel compound 5-[(4-Cyanophenoxy)methyl]-2-furoic acid against established standards in the context of Renalase inhibition. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents targeting cardiovascular and metabolic diseases.
Introduction: The Therapeutic Promise of Renalase Inhibition
Renalase is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that is secreted by the kidney into the bloodstream.[1] Initially thought to function primarily in catecholamine metabolism to regulate blood pressure, a paradigm shift in our understanding now highlights its role as a cytokine.[2][3] Independent of its enzymatic activity, extracellular renalase can activate pro-survival signaling pathways, such as PI3K/AKT and MAPK, protecting cells from apoptosis.[1][3][4]
Given its multifaceted roles, from modulating blood pressure to cytoprotection, Renalase has emerged as a significant therapeutic target for a range of pathologies, including cardiovascular disease (CVD), chronic kidney disease (CKD), and certain cancers.[2][5][6] The development of potent and selective Renalase inhibitors is therefore an area of intense research.
The compound 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, hereafter referred to as Compound X , represents a novel chemical scaffold. Its furan-2-carboxylic acid moiety is a known pharmacophore present in various biologically active molecules, while the cyanophenoxy group offers unique electronic and steric properties for potential high-affinity binding.[7][8][9] This guide establishes a rigorous methodology to evaluate its inhibitory potential against Renalase.
Rationale for Compound Selection and Benchmarking
Profile of Test Compound: 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (Compound X)
-
Structure: Possesses a furoic acid core, which is known to be a versatile scaffold in medicinal chemistry.[8][9] Furoic acid derivatives have been investigated for a wide array of biological activities.[7][10]
-
Hypothesis: The combination of the furoic acid and the extended cyanophenoxy side chain is hypothesized to allow for specific interactions within the active or allosteric sites of Renalase. The nitrile group may act as a hydrogen bond acceptor, enhancing binding affinity.
Profile of Standard Compound: Pargyline
For this benchmarking study, Pargyline , a known monoamine oxidase (MAO) inhibitor, has been selected as a standard. While Renalase activity is distinct from MAO-A and MAO-B, some studies have utilized MAO inhibitors like Pargyline in functional assays related to Renalase or similar oxidase enzymes.[11][12][13] It serves as a useful, commercially available tool compound to validate assay performance and provide a baseline for comparison, even if its mechanism of action on Renalase is not direct or fully characterized.
-
Mechanism: Pargyline is primarily known as an irreversible inhibitor of MAO-B. Its use here helps control for potential off-target effects and validates the unique inhibitory profile of Compound X.
-
Justification: The selection of a well-documented compound allows for cross-validation of the experimental setup and ensures the reliability of the comparative data generated.
Experimental Design and Methodology
The core of this benchmarking guide is a robust and reproducible in vitro enzyme inhibition assay. The chosen method measures the enzymatic activity of Renalase by monitoring the oxidation of its substrate, NADH.
Principle of the Renalase Activity Assay
Renalase catalyzes the oxidation of NADH to NAD+.[5][14] This activity can be quantified by measuring the decrease in absorbance at 340 nm, the wavelength at which NADH, but not NAD+, absorbs light. The rate of decrease in absorbance is directly proportional to the enzymatic activity. An inhibitor will slow this rate. The primary metric for inhibitor potency is the half-maximal inhibitory concentration (IC₅₀) , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[15][16][17]
Overall Experimental Workflow
The process follows a logical sequence from reagent preparation to data analysis, ensuring accuracy and reproducibility.
Caption: Renalase Pro-Survival Signaling Pathway.
This pathway illustrates how extracellular Renalase binds to its putative receptor, PMCA4b, initiating cascades through PI3K/AKT and MAPK. [1][4]This leads to the upregulation of anti-apoptotic proteins like Bcl-2, ultimately promoting cell survival. An effective inhibitor like Compound X could potentially modulate these signaling functions, a critical consideration for its therapeutic application. The enzymatic inhibition demonstrated in our assay may or may not translate to an inhibition of this signaling function, which requires separate cell-based assays to determine.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (Compound X) as a novel Renalase inhibitor. Based on the presented (hypothetical) data, Compound X demonstrates superior potency and efficacy compared to the standard compound, Pargyline, in a direct enzymatic assay.
These findings strongly support the continued investigation of Compound X as a lead candidate. Future studies should focus on elucidating its precise mechanism of inhibition (e.g., competitive, non-competitive), evaluating its effects on Renalase-mediated cell signaling, and assessing its efficacy and safety in preclinical in vivo models of cardiovascular or renal disease.
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Renalase - Wikipedia. Wikipedia. [Link]
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Desir, G. V., et al. (2012). Human renalase: a review of its biology, function, and implications for hypertension. PubMed. [Link]
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Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]
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Xu, J., et al. (2005). Renalase is a novel, soluble monoamine oxidase that regulates cardiac function and blood pressure. Journal of Clinical Investigation. [Link]
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Desir, G. V. (2014). Renalase: its role as a cytokine, and an update on its association with type 1 diabetes and ischemic stroke. PubMed Central (PMC). [Link]
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Human renalase (RNLS) ELISA Kit. Reddot Biotech. [Link]
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Desir, G. V., et al. (2012). Renalase Lowers Ambulatory Blood Pressure by Metabolizing Circulating Adrenaline. American Heart Association Journals. [Link]
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Desir, G. V., et al. (2012). Renalase Lowers Ambulatory Blood Pressure by Metabolizing Circulating Adrenaline. PubMed Central (PMC). [Link]
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Klicic, S., & Vianello, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Human RNLS (Renalase) ELISA Kit Technical Manual. Assay Genie. [Link]
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Desir, G. V. (2023). RENALASE: DISCOVERY, BIOLOGY, AND THERAPEUTIC APPLICATIONS. PubMed Central (PMC). [Link]
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5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid. PubChem. [Link]
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Desir, G. V., et al. (2021). Renalase: A Multi-Functional Signaling Molecule with Roles in Gastrointestinal Disease. MDPI. [Link]
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Scott, K., et al. (2025). Renalase inhibition defends against acute and chronic β cell stress by regulating cell metabolism. PubMed Central (PMC). [Link]
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Furan: A Promising Scaffold for Biological Activity. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]
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Gholami, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]
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Gajos, G., et al. (2021). The Discriminatory Ability of Renalase and Biomarkers of Cardiac Remodeling for the Prediction of Ischemia in Chronic Heart Failure Patients. PubMed Central (PMC). [Link]
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Serebryannikov, I. R., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PubMed Central (PMC). [Link]
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Niwa, T., et al. (1995). Inhibition of mitochondrial respiration by furancarboxylic acid accumulated in uremic serum in its albumin-bound and non-dialyzable form. PubMed. [Link]
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Niwa, T., et al. (1993). Reduced renal clearance of furancarboxylic acid, a major albumin-bound organic acid, in undialyzed uremic patients. PubMed. [Link]
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Safety Operating Guide
Navigating the Handling of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: This guide provides crucial safety and operational protocols for personnel handling 5-[(4-Cyanophenoxy)methyl]-2-furoic acid. Adherence to these procedures is mandatory to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, a thorough risk assessment must be conducted before any handling. The primary anticipated hazards are based on the structural components of the molecule:
-
2-Furoic Acid Moiety: Derivatives of 2-furoic acid are known to cause skin and serious eye irritation.[1][2][3]
-
Powdered Form: As a solid, this compound is likely to be in a powdered form, posing a risk of inhalation which may lead to respiratory tract irritation.[2]
-
Cyanophenoxy Group: The presence of a nitrile (-CN) group warrants caution. While the toxicity of this specific molecule is unknown, some organic nitriles can be toxic.
Therefore, all personnel must treat 5-[(4-Cyanophenoxy)methyl]-2-furoic acid as a hazardous substance, with the potential to cause skin, eye, and respiratory irritation, and with unknown systemic toxicity.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to provide comprehensive protection. The following table summarizes the minimum PPE requirements.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory at all times.[4][5] A face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[4][6] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling acids and offer good protection against a range of chemicals.[7][8][9] Ensure gloves are of an appropriate thickness and are changed immediately if contaminated or torn.[5][10] |
| Body | Laboratory Coat | A long-sleeved, buttoned laboratory coat is required to protect against skin contact.[4][5] For procedures with a higher risk of splashes, an acid-resistant apron should be worn over the lab coat.[11] |
| Respiratory | Respirator (as needed) | All handling of the powdered form of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][12] If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. |
| Feet | Closed-Toe Shoes | Closed-toe shoes are a baseline requirement in any laboratory setting to protect against spills and falling objects.[5][11] |
Safe Handling and Operational Workflow
A systematic approach to handling 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is critical to minimize exposure and prevent contamination.
Preparation and Weighing
All manipulations involving the solid compound must be performed within a chemical fume hood to control airborne particulates.[5][12] Before starting, ensure the work area is clean and uncluttered. Use disposable bench paper to contain any potential spills.[11]
Experimental Procedures
When running reactions, always add reagents slowly and in a controlled manner. If the reaction is exothermic, have a cooling bath ready. Ensure all glassware is properly secured.
Post-Experiment Decontamination
After handling is complete, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.[1][13]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemicals.
-
Carefully scoop the material into a labeled waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent others from entering the area.
-
Only trained personnel with appropriate respiratory protection should clean up the spill.
-
Exposure Protocols
In case of skin contact, remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][13] For eye contact, immediately flush with a dedicated eyewash station for at least 15 minutes and seek prompt medical attention.[1][13] If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[13][14]
Waste Disposal
All waste contaminated with 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, including gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5] Do not dispose of this chemical down the drain.[14]
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- University of Nevada, Reno, Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Actylis Lab Solutions. (2025, November 29).
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- Benchchem. Toxicology and Safety Profile of 2-Furancarboxylic Acid: A Technical Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
